Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide
Description
Structure
2D Structure
Properties
CAS No. |
75873-85-7 |
|---|---|
Molecular Formula |
C35H44N4O7 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]-naphthalen-2-ylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H44N4O7/c1-22(2)18-28(38-35(45)46-21-24-10-6-5-7-11-24)32(41)37-29(19-23(3)4)33(42)39(30(34(43)44)16-17-31(36)40)27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H2,36,40)(H,37,41)(H,38,45)(H,43,44)/t28-,29-,30-/m0/s1 |
InChI Key |
AHSHWXJXFALINL-DTXPUJKBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Pictograms |
Health Hazard |
sequence |
LLE |
Synonyms |
carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide Cbz-Leu-Leu-Glu-2NNP |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide, commonly abbreviated as Cbz-LLE-2NA or Z-Leu-Leu-Glu-βNA, is a synthetic peptide derivative crucial for the study of the ubiquitin-proteasome system. It serves as a specific chromogenic substrate for the peptidylglutamyl-peptide hydrolyzing (PGPH) activity, also known as the caspase-like activity, of the 20S proteasome. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use in quantifying proteasome activity.
Introduction
The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for the degradation of the majority of intracellular proteins, playing a vital role in cellular homeostasis. Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity. The specific measurement of each of these activities is essential for understanding the intricate role of the proteasome in various physiological and pathological states, including cancer, neurodegenerative diseases, and immune disorders.
This compound is a valuable tool designed to specifically assay the PGPH activity of the proteasome. The peptide sequence Leu-Leu-Glu is recognized and cleaved by the proteasome at the carboxyl side of the glutamate residue. This cleavage releases the chromogenic reporter molecule, 2-naphthylamine (β-naphthylamide), which can be quantified spectrophotometrically, providing a direct measure of the enzyme's activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Z-Leu-Leu-Glu-βNA, Cbz-LLE-βNA, Z-LLE-β-naphthylamide |
| Molecular Formula | C₃₅H₄₄N₄O₇ |
| Molecular Weight | 632.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
The utility of this compound as a research tool is centered on its function as a chromogenic substrate for the 20S proteasome. The enzymatic reaction proceeds as follows:
-
Binding: The substrate binds to the active site of the β1 subunit of the 20S proteasome, which is responsible for the PGPH activity.
-
Cleavage: The proteasome catalyzes the hydrolysis of the peptide bond between the glutamic acid residue and the 2-naphthylamide group.
-
Release of Chromophore: This cleavage event liberates free 2-naphthylamine.
-
Detection: The released 2-naphthylamine can be detected and quantified, typically through a colorimetric reaction, providing a direct measurement of the PGPH activity.
Experimental Protocols
The following is a generalized protocol for a chromogenic assay to measure the PGPH activity of the 20S proteasome using this compound. Researchers should optimize parameters such as substrate and protein concentrations, as well as incubation times, for their specific experimental conditions.
Materials
-
Purified 20S proteasome or cell lysate containing proteasomes
-
This compound (substrate)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the diazotized 2-naphthylamine product (typically around 580 nm).
-
Reagents for diazotization of 2-naphthylamine (e.g., p-dimethylaminocinnamaldehyde)
Assay Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Purified 20S proteasome or cell lysate
-
Substrate solution (diluted from the stock to the desired final concentration in the assay). It is recommended to perform a substrate concentration curve to determine the optimal concentration.
-
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Color Development: Stop the enzymatic reaction and initiate the color development by adding a solution to diazotize the released 2-naphthylamine.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the rate of substrate hydrolysis from the change in absorbance over time. This rate is proportional to the PGPH activity of the proteasome.
Data Presentation
| Enzyme Source | Substrate Concentration Range (µM) | K_m (µM) | V_max (nmol/min/mg) |
| Purified Human 20S Proteasome | 1 - 200 | Value | Value |
| Rat Liver Lysate | 1 - 200 | Value | Value |
| Cancer Cell Line Lysate | 1 - 200 | Value | Value |
K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max. V_max (maximum reaction velocity) represents the maximum rate of the reaction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a proteasome activity assay using a chromogenic substrate.
Caption: Workflow for measuring proteasome PGPH activity.
Logical Relationship of Proteasome Activities
The following diagram illustrates the relationship between the 26S proteasome, its 20S catalytic core, and the specific peptidase activities, highlighting the role of Cbz-LLE-2NA.
The Inner Glow: A Technical Guide to the Fluorescence of Naphthalimide Compounds
For Researchers, Scientists, and Drug Development Professionals
Naphthalimide derivatives have emerged as a powerful and versatile class of fluorophores, finding extensive applications in biomedical research and drug discovery. Their unique photophysical properties, characterized by high quantum yields, excellent photostability, and sensitivity to their microenvironment, make them ideal candidates for the development of fluorescent probes, imaging agents, and targeted therapeutics. This in-depth technical guide explores the core principles governing the fluorescence of naphthalimide compounds, providing a comprehensive resource for researchers leveraging these molecules in their work.
Core Principles of Naphthalimide Fluorescence
The fluorescence of naphthalimide derivatives originates from the π-electron system of the naphthalene ring. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state (S1). The molecule then relaxes to the ground state (S0) through the emission of a photon, a process known as fluorescence.
The key to the diverse applications of naphthalimides lies in the modulation of this fluorescence through chemical modifications, primarily at the C-4 position and the imide nitrogen. These modifications influence the electronic properties of the molecule and can induce different photophysical phenomena, such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
Intramolecular Charge Transfer (ICT)
A significant feature of many fluorescent naphthalimide derivatives is the presence of an electron-donating group (D) at the C-4 position and the electron-withdrawing naphthalimide core acting as the acceptor (A). This D-π-A structure facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.
In the ground state, the molecule has a certain electron distribution. Upon excitation, there is a significant transfer of electron density from the donor to the acceptor, creating a more polar excited state. This change in dipole moment makes the fluorescence of ICT-based probes highly sensitive to the polarity of their environment. In polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.[1][2][3] This solvatochromism is a key principle behind the use of naphthalimides as environmental sensors.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is another crucial mechanism for designing "turn-on" fluorescent probes. In a PET-based sensor, a fluorophore (the naphthalimide core) is linked to a receptor unit via a short spacer. In the "off" state, the lone pair of electrons on the receptor can be transferred to the excited fluorophore, quenching its fluorescence through a non-radiative pathway.
Upon binding of an analyte to the receptor, the energy level of the receptor's HOMO is lowered, preventing the electron transfer to the fluorophore. This inhibition of PET "turns on" the fluorescence of the naphthalimide. This on/off switching mechanism is highly effective for detecting specific analytes like ions and enzymes.[4]
Quantitative Data of Representative Naphthalimide Compounds
The photophysical properties of naphthalimide derivatives can be finely tuned by altering their chemical structure. The following tables summarize key quantitative data for a selection of naphthalimide compounds, illustrating the impact of different substituents and their utility in various applications.
Table 1: Spectroscopic Properties of Amino-Substituted 1,8-Naphthalimides in Different Solvents
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| 2-Amino-1,8-naphthalimide (2APNI) | Methanol | - | 420-445 | 0.2-0.3 | [2] |
| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | - | 429 | - | [2] |
| 3-Amino-1,8-naphthalimide (3APNI) | Methanol | - | 564 | - | [2] |
| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | - | 460 | - | [2] |
| 4-Amino-1,8-naphthalimide (4APNI) | Methanol | - | 538 | - | [2] |
Table 2: Photophysical Data for a Donor-Acceptor Naphthalimide (HP-NAP) in Various Solvents
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |
| Hexane | 400 | - | ~1.0 | 3.36 | [5] |
| THF | 400 | - | 0.54 | 6.11 | [5] |
| Acetonitrile (ACN) | 400 | - | 0.18 | 2.69 | [5] |
Table 3: Properties of Naphthalimide-based Fluorescent Probes
| Probe Name | Analyte | Excitation λ (nm) | Emission λ (nm) | Detection Limit | Reference |
| Naphthalimide-Quinone Probe 26 | hNQO1 | - | - | - | [4] |
| Naphthalimide-Disulfide Probe 29 | Thioredoxin Reductase | - | 538 | - | [4] |
Experimental Protocols
Synthesis of 2-Naphthylamine
2-Naphthylamine can be synthesized from 2-naphthol via the Bucherer reaction.[6]
Materials:
-
2-naphthol
-
Ammonium zinc chloride
-
Furnace or high-temperature reactor
Procedure:
-
Heat a mixture of 2-naphthol with ammonium zinc chloride to 200-210 °C.[6]
-
The reaction results in the formation of 2-naphthylamine.
-
Purification can be achieved through recrystallization.
Note: 2-Naphthylamine is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Fluorescence Spectroscopy
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of the naphthalimide compound in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_max).
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs_max.
-
Scan the emission spectrum over a range that includes the expected fluorescence emission.
-
To record the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.
Determination of Fluorescence Quantum Yield (ΦF)
The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Naphthalimide sample solution
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Enzyme Inhibition Assay using a Naphthalimide-Based Probe
This protocol outlines a general procedure for screening enzyme inhibitors using a "turn-on" naphthalimide probe that is a substrate for the enzyme.
Materials:
-
Naphthalimide-based enzyme substrate probe
-
Enzyme of interest
-
Buffer solution
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Plate reader with fluorescence detection
Procedure:
-
In a 96-well plate, add the buffer solution to each well.
-
Add the test compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the enzyme to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes).
-
Initiate the reaction by adding the naphthalimide-based fluorescent probe to all wells.
-
Monitor the increase in fluorescence intensity over time using the plate reader.
-
The rate of fluorescence increase is proportional to the enzyme activity. A decrease in the rate in the presence of a test compound indicates inhibition.
Conclusion
Naphthalimide-based compounds represent a cornerstone in the development of fluorescent tools for biological and pharmaceutical research. Their tunable photophysical properties, governed by mechanisms such as ICT and PET, allow for the rational design of probes with specific functionalities. By understanding the fundamental principles of their fluorescence and employing standardized experimental protocols, researchers can effectively harness the power of these versatile molecules to advance our understanding of complex biological systems and accelerate the discovery of new therapeutics.
References
- 1. synthesis-and-photophysical-properties-of-extended-conjugated-naphthalimides - Ask this paper | Bohrium [bohrium.com]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 6. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemical.com]
The Emergence of Cbz-L-Leu-Leu-Glu-2NA: A Technical Guide to a Key Protease Substrate
Introduction: The study of proteolytic enzymes is fundamental to understanding a vast array of cellular processes, from protein turnover and signal transduction to apoptosis and antigen presentation. A critical tool in this field is the use of synthetic substrates that are specifically cleaved by target proteases, often yielding a fluorescent or chromogenic signal. Among these, peptide substrates based on the sequence L-Leucyl-L-Leucyl-L-Glutamic acid (LLE) have emerged as valuable reagents. This technical guide focuses on Cbz-L-Leu-Leu-Glu-2NA (also known as Z-LLE-2NA), a fluorogenic substrate primarily utilized for investigating the caspase-like activity of the proteasome, and its close analog, Z-LLE-AMC.
Discovery and Initial Applications
The development of fluorogenic peptide substrates has been pivotal for the sensitive and continuous monitoring of protease activity. The core recognition motif, Leu-Leu-Glu, was identified as a preferred sequence for the caspase-like (β1) subunit of the 20S and 26S proteasomes. The addition of a carbobenzoxy (Cbz or Z) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases, enhancing its stability and specificity.
The initial applications of Z-LLE-based substrates were centered on characterizing the enzymatic activity of the proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. The cleavage of these substrates after the glutamic acid residue by the proteasome's β1 subunit releases the fluorescent reporter group, providing a direct measure of enzymatic activity. While primarily associated with the proteasome, some studies have suggested potential cross-reactivity with other proteases, such as calpains, although this is not their primary application.
Physicochemical and Spectroscopic Properties
The choice of the fluorophore is critical for assay design, dictating the required instrumentation and potential for spectral overlap with other fluorescent molecules. The two most common variants of the Z-LLE substrate utilize 7-amino-4-methylcoumarin (AMC) and 2-naphthylamine (2NA or β-naphthylamide) as the fluorescent reporters.
| Property | Cbz-L-Leu-Leu-Glu-AMC (Z-LLE-AMC) | Cbz-L-Leu-Leu-Glu-2NA (Z-LLE-2NA) |
| Synonyms | Z-LLE-AMC, Z-Leu-Leu-Glu-7-amido-4-methylcoumarin | Z-LLE-2NA, Z-LLE-β-naphthylamide |
| Molecular Formula | C35H44N4O9 | C39H45N4O7 |
| Molecular Weight | 664.75 g/mol | 697.81 g/mol |
| Excitation Wavelength | 340-360 nm | ~337 nm |
| Emission Wavelength | 440-460 nm | ~420 nm |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action
The mechanism of action for Z-LLE-based fluorogenic substrates is a straightforward enzymatic cleavage reaction. The substrate is recognized and bound by the active site of the target protease, primarily the β1 subunit of the proteasome. The enzyme then catalyzes the hydrolysis of the peptide bond between the glutamic acid residue and the attached fluorophore (2-naphthylamine in the case of Cbz-L-L-E-2NA). This cleavage event liberates the fluorophore, which, in its free form, exhibits significantly enhanced fluorescence compared to the quenched state when it is part of the larger peptide. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.
Mechanism of Cbz-L-L-E-2NA cleavage and fluorescence.
Experimental Protocols
The following is a generalized protocol for a fluorometric proteasome activity assay using Cbz-L-L-E-2NA in cell lysates. This protocol can be adapted for purified enzyme preparations as well.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Protein quantification assay reagent (e.g., Bradford or BCA)
-
Cbz-L-L-E-2NA stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Proteasome inhibitor (optional, for control experiments, e.g., MG-132)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration in assay buffer.
-
Prepare a reaction mixture in the wells of the 96-well plate containing the diluted cell lysate.
-
For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Dilute the Cbz-L-L-E-2NA stock solution in assay buffer to the final desired concentration (typically in the range of 50-200 µM).
-
Initiate the reaction by adding the diluted substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for 2-naphthylamine (Ex: ~337 nm, Em: ~420 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (the linear portion of the curve) is proportional to the proteasome activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Experimental workflow for a proteasome activity assay.
Quantitative Data
| Parameter | Value (for Z-LLE-AMC) | Notes |
| Working Concentration | 50 - 200 µM | The optimal concentration can vary depending on the enzyme source and assay conditions. |
| Typical Enzyme Concentration | Varies | Dependent on the purity and specific activity of the proteasome preparation or the protein concentration of the cell lysate. |
Applications in Drug Discovery and Research
Cbz-L-L-E-2NA and its analogs are valuable tools in several areas of research and drug development:
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it well-suited for HTS of compound libraries to identify novel proteasome inhibitors.
-
Mechanism of Action Studies: These substrates can be used to investigate the effects of known or suspected proteasome inhibitors on the caspase-like activity of the enzyme.
-
Disease Research: Dysregulation of the proteasome is implicated in various diseases, including cancer and neurodegenerative disorders. Cbz-L-L-E-2NA can be used to study proteasome activity in disease models.
-
Basic Research: This substrate is a standard tool for fundamental studies of proteasome function and regulation.
Conclusion
Cbz-L-L-E-2NA is a valuable fluorogenic substrate for the investigation of the caspase-like activity of the proteasome. While less documented than its AMC-containing counterpart, its distinct spectral properties offer an alternative for researchers. The methodologies and principles outlined in this guide provide a solid foundation for the effective use of this and related substrates in advancing our understanding of protease biology and in the pursuit of novel therapeutic interventions.
Technical Guide: Safety and Handling of Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental use of Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide, a key reagent in cellular and biochemical research.
Core Compound Information
This compound, often abbreviated as Cbz-Leu-Leu-Glu-2NA or Z-Leu-Leu-Glu-βNA, is a synthetic peptide derivative. It functions as a fluorogenic substrate for the 20S proteasome, a multi-catalytic proteinase complex essential for protein degradation in eukaryotic cells. Specifically, it is used to measure the peptidyl-glutamyl peptide-hydrolyzing (PGPH) or "caspase-like" activity associated with the β1 subunit of the proteasome. Upon cleavage by the proteasome, the free 2-naphthylamine fluorophore is released, which can be quantified to determine enzymatic activity.
Safety and Handling
Based on available Safety Data Sheet (SDS) information, this compound is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, appropriate safety precautions should be observed. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.
Quantitative Safety Data
| Parameter | Value | Reference |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Carcinogenicity (IARC, NTP, OSHA) | No component is identified as a known or anticipated carcinogen. | [1] |
| Acute Toxicity | Data not available | - |
| Skin Corrosion/Irritation | Data not available | - |
| Serious Eye Damage/Irritation | Data not available | - |
| Respiratory or Skin Sensitization | Data not available | - |
| Germ Cell Mutagenicity | Data not available | - |
| Reproductive Toxicity | Data not available | - |
| Specific Target Organ Toxicity | Data not available | - |
Personal Protective Equipment (PPE) and Handling
| Precaution | Specification |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Not required under normal use. If dust is generated, use a NIOSH-approved respirator. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Storage and Disposal
| Condition | Specification |
| Storage Temperature | Store at -20°C. |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place. Protect from light. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |
Experimental Protocols
This section outlines a general methodology for a proteasome activity assay using this compound. This protocol may need to be optimized for specific experimental conditions, such as cell type or purified enzyme preparation.
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Assay Buffer: A common assay buffer is 25 mM HEPES, pH 7.5, containing 0.5 mM EDTA. The buffer should be pre-warmed to 37°C before use.
-
Cell Lysate Preparation (Example):
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Proteasome Activity Assay
-
Reaction Setup: In a 96-well microplate (preferably black for fluorescence assays), add the following to each well:
-
50-100 µg of cell lysate or an appropriate amount of purified 20S proteasome.
-
Assay buffer to a final volume of 100 µL.
-
-
Initiate Reaction: Add the substrate to each well to a final concentration of 50-200 µM. This is achieved by diluting the 10 mM stock solution in the assay buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need optimization.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~335-345 nm
-
Emission Wavelength: ~410-420 nm
-
Note: These wavelengths are for the cleaved 2-naphthylamine. Optimal wavelengths should be confirmed experimentally.
-
-
Data Analysis: The fluorescence intensity is proportional to the proteasome's caspase-like activity. Activity can be expressed as relative fluorescence units (RFU) per microgram of protein per unit of time.
Visualizations
Enzymatic Reaction
Caption: Enzymatic cleavage of the substrate by the 20S proteasome.
Experimental Workflow
Caption: General workflow for measuring proteasome activity.
Signaling Pathway Context
The ubiquitin-proteasome system is critical for cellular homeostasis, and its dysregulation is implicated in diseases like cancer and neurodegeneration. For instance, impaired proteasome activity can lead to the accumulation of misfolded proteins and trigger apoptosis (programmed cell death). The caspase-like activity of the proteasome is a key component of this system.
Caption: Simplified pathway showing the proteasome's role in apoptosis.
References
Navigating the Procurement and Application of Cbz-L-L-E-2NA: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of the calpain substrate, Cbz-L-Leucyl-L-leucyl-L-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA). This document provides a consolidated overview of supplier information, detailed experimental protocols derived from scientific literature, and a visualization of the pertinent signaling pathway.
Supplier and Purchasing Information
Cbz-L-L-E-2NA, a key reagent for studying calpain activity, is available from a select number of chemical suppliers. While pricing is often subject to quotation, the following table summarizes publicly available information to aid in procurement decisions. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price |
| Hangzhou Leap Chem Co., Ltd. | N-CBZ-LEU-LEU-GLU BETA-NAPHTHYLAMIDE | 75873-85-7 | Not Specified | Inquire | Inquire |
| Amadis Chemical Company Limited | Z-Leu-Leu-Glu-bNA | 75873-85-7 | Not Specified | Inquire | Inquire |
| Shanghai Witofly Chemical Co., Ltd. | Z-LEU-LEU-GLU-BETA-NAPHTHYLAMIDE | 75873-85-7 | Not Specified | Inquire | Inquire |
Unraveling Calpain Activity: The Role of Cbz-L-L-E-2NA
Cbz-L-L-E-2NA is a fluorogenic substrate utilized to measure the enzymatic activity of calpains, a family of calcium-dependent cysteine proteases. Upon cleavage by an active calpain, the 2-naphthylamide (2NA) moiety is released, resulting in a detectable fluorescent signal. This property makes Cbz-L-L-E-2NA a valuable tool for investigating the role of calpains in various cellular processes.
Experimental Protocols
The following is a detailed methodology for a calpain activity assay adapted from established research protocols. This protocol provides a framework for utilizing Cbz-L-L-E-2NA to quantify calpain activity in cell lysates.
Objective: To measure calpain activity in cell or tissue extracts using the fluorogenic substrate Cbz-L-L-E-2NA.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Cbz-L-L-E-2NA stock solution (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2, 1 mM DTT)
-
Fluorometer and 96-well black microplates
Procedure:
-
Sample Preparation:
-
Harvest cells or homogenize tissue and lyse in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
Include appropriate controls:
-
Negative Control: Lysate with Assay Buffer without Cbz-L-L-E-2NA.
-
Inhibitor Control: Lysate pre-incubated with a calpain inhibitor (e.g., calpeptin or ALLN) before adding the substrate.
-
Blank: Assay Buffer only.
-
-
Initiate the reaction by adding Cbz-L-L-E-2NA to a final concentration of 50 µM.
-
-
Measurement:
-
Immediately place the microplate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 335 nm and an emission wavelength of 410 nm.
-
Record fluorescence readings kinetically over a period of 30-60 minutes at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) for each sample.
-
Subtract the rate of the negative control from the sample rates to correct for background fluorescence.
-
Calpain activity can be expressed as RFU/min/mg of protein.
-
Visualizing the Calpain Signaling Pathway
Calpains are integral components of various signaling pathways, playing critical roles in cellular function and pathology. The following diagram illustrates a simplified overview of the calpain activation pathway and its downstream effects.
Caption: Overview of the calpain activation and signaling cascade.
This guide provides a foundational understanding for the procurement and use of Cbz-L-L-E-2NA in research settings. By offering a consolidated source of supplier information, a detailed experimental protocol, and a clear visualization of the associated signaling pathway, this document aims to facilitate further investigation into the multifaceted roles of calpain in health and disease. Researchers are encouraged to consult the primary literature for more specific applications and adaptations of these methods.
In-Depth Technical Guide to the Spectral Properties of Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA) is a fluorogenic substrate utilized in the study of protease activity, particularly the peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity of the 20S proteasome. Understanding its spectral properties is fundamental for the design and execution of robust enzymatic assays. This guide provides a comprehensive overview of the spectral characteristics of Cbz-L-L-E-2NA and its cleavage product, 2-naphthylamine, detailed experimental protocols for its use, and a visualization of the enzymatic reaction pathway.
Introduction
Proteasomes are multi-catalytic protease complexes that play a crucial role in cellular protein degradation. The 20S proteasome possesses several distinct proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like or PGPH activities. Fluorogenic substrates are invaluable tools for dissecting these specific activities. Cbz-L-L-E-2NA is designed as a specific substrate for the PGPH activity, where the cleavage of the amide bond between the glutamyl residue and the 2-naphthylamine moiety results in a detectable fluorescent signal.
Physicochemical Properties
Basic physicochemical data for this compound are summarized in the table below.
| Property | Value |
| Synonyms | Cbz-LLE-β-naphthylamide, Z-LLE-2NA |
| Molecular Formula | C₃₅H₄₄N₄O₇ |
| Molecular Weight | 632.75 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in THF (25 mg/mL) and DMSO |
| Storage Temperature | -20°C |
Spectral Properties
The utility of Cbz-L-L-E-2NA as a fluorogenic substrate is based on the significant change in fluorescence upon enzymatic cleavage. The intact substrate is essentially non-fluorescent, while the liberated 2-naphthylamine is fluorescent.
Absorbance Spectroscopy
Fluorescence Spectroscopy
The key spectral event in assays using Cbz-L-L-E-2NA is the release of 2-naphthylamine, which exhibits distinct fluorescence. An aqueous solution of 2-naphthylamine is known to emit blue fluorescence.
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~330-340 | The optimal excitation wavelength for the liberated 2-naphthylamine. A related compound, N-phenyl-2-naphthylamine, has an optimal excitation at 330 nm. |
| Emission Maximum | ~410-420 | The emission maximum for 2-naphthylamine, producing a fluorescent signal that can be readily detected. |
Experimental Protocols
Proteasome Activity Assay
This protocol provides a general framework for measuring the PGPH activity of the 20S proteasome using Cbz-L-L-E-2NA.
Materials:
-
Purified 20S proteasome
-
Cbz-L-L-E-2NA substrate
-
Assay Buffer: 50 mM HEPES/KOH, pH 8.0
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96-well microplates
Procedure:
-
Prepare a 10 mM stock solution of Cbz-L-L-E-2NA in DMSO. Store at -20°C.
-
Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer. A final concentration range of 10-200 µM is recommended for kinetic studies. Note that the Michaelis constant (Km) for the PGPH activity of 26S proteasomes has been reported to be approximately 0.1 mM (100 µM).
-
Prepare the 20S proteasome solution by diluting the enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting point of 0.5 µg per assay can be used.
-
Set up the assay in a 96-well microplate. For each reaction, add:
-
x µL of Assay Buffer
-
y µL of 20S proteasome solution
-
z µL of Cbz-L-L-E-2NA working solution to initiate the reaction.
-
The final volume should be consistent across all wells (e.g., 100 µL).
-
Include appropriate controls: a blank with no enzyme and a control with no substrate.
-
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader. Set the excitation wavelength to ~335 nm and the emission wavelength to ~415 nm.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. The rate is proportional to the enzyme activity.
Data Presentation
Table 1: Spectral Properties of Cbz-L-L-E-2NA and its Cleavage Product
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) |
| Cbz-L-L-E-2NA (Intact Substrate) | Not applicable | Not fluorescent |
| 2-Naphthylamine (Cleavage Product) | ~335 | ~415 |
Table 2: Key Parameters for Proteasome Activity Assay
| Parameter | Recommended Value |
| Enzyme | 20S or 26S Proteasome |
| Substrate | This compound |
| Assay Buffer | 50 mM HEPES/KOH, pH 8.0 |
| Incubation Temperature | 37°C |
| Substrate Concentration | 10-200 µM (Km ≈ 100 µM) |
| Detection Method | Fluorescence Spectroscopy |
Visualization of the Enzymatic Reaction
The enzymatic cleavage of Cbz-L-L-E-2NA by the 20S proteasome can be represented as a straightforward biochemical reaction.
Methodological & Application
Application Notes and Protocols: Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide Calpain Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of calpain activity using the fluorogenic substrate Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA). Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity has been implicated in a variety of pathological conditions, making them an important target for drug development.
Principle of the Assay
The Cbz-L-L-E-2NA calpain activity assay is based on the enzymatic cleavage of the peptide substrate by calpain. Cbz-L-L-E-2NA is a non-fluorescent molecule. Upon cleavage by calpain between the glutamate and the 2-naphthylamide moiety, the highly fluorescent 2-naphthylamine is released. The increase in fluorescence intensity is directly proportional to the calpain activity and can be monitored over time using a fluorescence spectrophotometer or a microplate reader.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that should be determined when establishing the Cbz-L-L-E-2NA calpain activity assay. The specific values will need to be empirically determined for your experimental conditions.
| Parameter | Description | Typical Value Range |
| Excitation Wavelength | The wavelength of light used to excite the fluorescent product (2-naphthylamine). | ~335-350 nm |
| Emission Wavelength | The wavelength of light at which the fluorescence of the product is measured. | ~410-420 nm |
| Substrate Concentration | The concentration of Cbz-L-L-E-2NA in the final reaction mixture. This should be optimized and ideally be at or near the Km value. | 10 - 100 µM |
| Calcium Concentration | The concentration of Ca2+ required for calpain activation. This varies for different calpain isoforms (µ-calpain and m-calpain). | µ-calpain: 3-50 µMm-calpain: 0.2-0.8 mM |
| Enzyme Concentration | The concentration of purified calpain or the amount of cell/tissue lysate used in the assay. | To be determined empirically |
| Incubation Time | The duration of the reaction. This should be within the linear range of the reaction. | 15 - 60 minutes |
| Incubation Temperature | The temperature at which the assay is performed. | 25 - 37 °C |
| pH | The optimal pH for the assay buffer. | 7.2 - 7.5 |
Experimental Protocols
Reagent Preparation
1. Assay Buffer:
-
50 mM Tris-HCl or HEPES, pH 7.4
-
100 mM NaCl
-
1 mM DTT or β-mercaptoethanol (to maintain the cysteine protease in a reduced state)
-
Store at 4°C.
2. Calcium Chloride (CaCl2) Stock Solution (100 mM):
-
Dissolve anhydrous CaCl2 in deionized water.
-
Store at 4°C.
3. Cbz-L-L-E-2NA Substrate Stock Solution (10 mM):
-
Dissolve Cbz-L-L-E-2NA in DMSO.
-
Store in aliquots at -20°C, protected from light.
4. Calpain Enzyme:
-
Purified calpain-1 (µ-calpain) or calpain-2 (m-calpain).
-
Alternatively, cell or tissue lysates can be used as a source of calpain.
5. Calpain Inhibitor (Optional Control):
-
A specific calpain inhibitor such as Calpeptin or ALLN can be used as a negative control.
-
Prepare a stock solution in DMSO and store at -20°C.
Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well black microplate, prepare the reaction mixture as follows for each sample, control, and blank.
| Component | Volume (µL) for a 200 µL final volume | Final Concentration |
| Assay Buffer | 160 | 1X |
| CaCl2 (from 100 mM stock) | X | (To be optimized) |
| Calpain Enzyme/Lysate | 20 | (To be optimized) |
| Cbz-L-L-E-2NA (from 10 mM stock) | 2 | 100 µM (To be optimized) |
| Deionized Water | Up to 200 µL | - |
-
Blank: Prepare a blank sample containing all components except the enzyme/lysate. Add an equivalent volume of assay buffer instead.
-
Negative Control (Optional): Prepare a negative control sample containing the calpain inhibitor to confirm the specificity of the assay. Pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
-
Initiate the Reaction: Add the Cbz-L-L-E-2NA substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader with excitation at ~340 nm and emission at ~410 nm.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Plot the fluorescence intensity versus time.
-
The calpain activity is proportional to the slope of the linear portion of the curve (rate of fluorescence increase).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Cbz-L-L-E-2NA calpain activity assay.
Calpain Activation Signaling Pathway
Caption: Calcium-dependent activation of calpain signaling pathway.
References
Measuring Proteasome Activity with Cbz-L-L-E-2NA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. This process is fundamental for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activities. Monitoring the specific activities of the proteasome is crucial for understanding its biological function and for the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for measuring the caspase-like activity of the proteasome using the fluorogenic substrate Carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA). Cleavage of the 2-naphthylamide (2NA) group by the proteasome results in a fluorescent signal that can be quantified to determine enzymatic activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate Cbz-L-L-E-2NA by the caspase-like active sites of the proteasome. Upon cleavage, the fluorophore 2-naphthylamine (2NA) is released. The fluorescence of free 2NA can be measured using a fluorometer with an excitation wavelength of approximately 330-340 nm and an emission wavelength of around 405-420 nm. The rate of the increase in fluorescence is directly proportional to the proteasome's caspase-like activity.
Signaling Pathway and Experimental Workflow
To provide a clear overview, the following diagrams illustrate the ubiquitin-proteasome signaling pathway and the general experimental workflow for measuring proteasome activity.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Application Notes and Protocols for Cbz-L-L-E-2NA Based Protease Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a class of enzymes that play a critical role in numerous cellular processes, including protein turnover, signal transduction, and apoptosis. Their dysregulation is often implicated in various diseases, making them a key target for drug discovery and development. The monitoring of specific protease activity in cell lysates provides a valuable tool for understanding disease mechanisms and for screening potential therapeutic agents.
This document provides a detailed protocol for a protease assay using the chromogenic substrate N-carbobenzyloxy-L-leucyl-L-leucyl-L-glutamic acid 2-naphthylamide (Cbz-L-L-E-2NA). This substrate is particularly useful for measuring the peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity of the 20S proteasome.[1] Cleavage of the peptide bond C-terminal to the glutamate residue by active proteases releases 2-naphthylamine, which can be quantified either by its intrinsic fluorescence or through a colorimetric reaction.
Principle of the Assay
The assay is based on the enzymatic cleavage of the Cbz-L-L-E-2NA substrate by proteases present in a cell lysate. The amount of released 2-naphthylamine is directly proportional to the protease activity. The detection of 2-naphthylamine can be achieved through two primary methods:
-
Fluorometric Detection: 2-naphthylamine is a fluorescent molecule. The increase in fluorescence intensity upon its release from the substrate can be monitored using a fluorescence microplate reader.
-
Colorimetric Detection: 2-naphthylamine can be converted into a colored azo dye through a diazotization reaction followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine (Bratton-Marshall reagent). The resulting color intensity can be measured using a standard absorbance microplate reader.
Data Presentation
The following tables summarize the key quantitative parameters for the Cbz-L-L-E-2NA based protease assay. These values are provided as a starting point and may require optimization depending on the cell type and experimental conditions.
Table 1: Reagent and Sample Concentrations
| Component | Stock Concentration | Final Concentration | Notes |
| Cbz-L-L-E-2NA Substrate | 10 mM in DMSO | 50 - 200 µM | Optimize for specific cell lysate |
| Cell Lysate | 1 - 5 mg/mL | 20 - 100 µ g/well | Protein concentration dependent |
| Proteasome Inhibitor (e.g., MG-132) | 10 mM in DMSO | 10 - 50 µM | For negative control |
| 2-Naphthylamine Standard | 1 mM in DMSO | 0 - 50 µM | For standard curve |
Table 2: Assay Parameters
| Parameter | Value | Notes |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 120 minutes | Monitor kinetics for optimal time |
| Fluorometric Detection | ||
| Excitation Wavelength | ~345 nm | |
| Emission Wavelength | ~412 nm | |
| Colorimetric Detection | ||
| Absorbance Wavelength | ~540 - 560 nm | After diazotization reaction |
Experimental Protocols
Part 1: Cell Lysate Preparation
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a sufficient volume of Cell Lysis Buffer containing freshly added Protease Inhibitor Cocktail to cover the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer with freshly added Protease Inhibitor Cocktail.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the clear supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Use the cell lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: Fluorometric Protease Assay
Materials:
-
Cell Lysate (from Part 1)
-
Assay Buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT)
-
Cbz-L-L-E-2NA Substrate (10 mM stock in DMSO)
-
Proteasome Inhibitor (e.g., MG-132, 10 mM stock in DMSO)
-
2-Naphthylamine (1 mM stock in DMSO for standard curve)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare 2-Naphthylamine Standard Curve:
-
Perform serial dilutions of the 1 mM 2-naphthylamine stock in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Set up Assay Reactions:
-
In separate wells of the 96-well plate, prepare the following reactions (total volume of 100 µL per well):
-
Sample Wells: 20-100 µg of cell lysate, bring the volume to 90 µL with Assay Buffer.
-
Negative Control Wells: 20-100 µg of cell lysate, 1 µL of 10 mM MG-132 (final concentration 100 µM), bring the volume to 90 µL with Assay Buffer.
-
Blank Well: 90 µL of Assay Buffer.
-
-
-
Initiate the Reaction:
-
Prepare a working solution of Cbz-L-L-E-2NA substrate by diluting the 10 mM stock in Assay Buffer to a 10X final concentration (e.g., 1 mM for a final concentration of 100 µM).
-
Add 10 µL of the 10X Cbz-L-L-E-2NA working solution to each well (including sample, negative control, and blank wells).
-
-
Incubation:
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate at 37°C for 30-120 minutes, protected from light. The optimal incubation time should be determined by kinetic measurements.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~345 nm and an emission wavelength of ~412 nm.
-
Part 3: Colorimetric Protease Assay (Alternative Detection)
Materials:
-
Completed assay reactions from Part 2, Step 4.
-
10% Trichloroacetic Acid (TCA)
-
0.1% Sodium Nitrite
-
0.5% Ammonium Sulfamate
-
0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall Reagent) in water
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Stop the Enzymatic Reaction: Add 50 µL of 10% TCA to each well to stop the reaction and precipitate proteins.
-
Clarify the Samples: Centrifuge the plate at 3,000 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a new clear, flat-bottom 96-well plate.
-
Diazotization Reaction:
-
Add 25 µL of 0.1% sodium nitrite to each well and incubate for 5 minutes at room temperature.
-
Add 25 µL of 0.5% ammonium sulfamate to each well to quench the excess nitrite and incubate for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add 25 µL of 0.1% Bratton-Marshall Reagent to each well and incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement: Measure the absorbance at a wavelength between 540-560 nm.
Data Analysis
-
Standard Curve: Plot the fluorescence intensity or absorbance values of the 2-naphthylamine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Protease Activity:
-
Subtract the blank reading from all sample and control readings.
-
Use the standard curve equation to convert the corrected fluorescence or absorbance readings of the samples into the concentration of 2-naphthylamine produced.
-
The protease activity can be expressed as the amount of 2-naphthylamine produced per unit time per amount of protein in the cell lysate (e.g., pmol/min/mg protein).
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Cbz-L-L-E-2NA based protease assay.
Caption: Principle of the Cbz-L-L-E-2NA protease assay.
References
Preparation of a Stock Solution of Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (Cbz-LLE-2NA), a fluorogenic substrate utilized in the assessment of proteasome activity. Accurate preparation of this stock solution is critical for obtaining reliable and reproducible results in enzymatic assays. This guide outlines the necessary materials, a step-by-step procedure for dissolution, and best practices for storage to ensure the stability and integrity of the substrate.
Introduction
Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide is a synthetic peptide substrate designed to measure the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome.[1][2][3] The substrate consists of a tripeptide sequence (Leu-Leu-Glu) recognized by the active sites of the proteasome, a carbobenzoxy (Cbz) protecting group at the N-terminus, and a 2-naphthylamide fluorophore at the C-terminus. Enzymatic cleavage of the amide bond between the glutamic acid residue and the 2-naphthylamide group releases the fluorescent 2-naphthylamine, which can be quantified to determine enzyme activity. Due to the hydrophobic nature of the Cbz and naphthylamide moieties, this compound has limited solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of a concentrated stock solution.
Physicochemical Properties
A summary of the key quantitative data for Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 632.75 g/mol | [4] |
| Synonyms | Cbz-LLE-β-naphthylamide, Z-Leu-Leu-Glu-βNA | [1][2] |
| Appearance | White to off-white powder | |
| Solubility | THF: 25 mg/mL; Soluble in DMSO | |
| Storage (lyophilized) | -20°C | [2] |
| Storage (in solution) | -20°C to -80°C |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide.
Materials
-
Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade
-
Tetrahydrofuran (THF), anhydrous
-
Microcentrifuge tubes (1.5 mL or 2.0 mL), sterile
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Equilibration: Remove the vial of lyophilized Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh out the desired amount of the peptide powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.33 mg of the compound (see calculation below).
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Molecular Weight ( g/mol ) = 632.75 g/mol
-
Desired Volume (L) = 0.001 L
-
Mass (g) = 0.010 mol/L * 632.75 g/mol * 0.001 L = 0.0063275 g = 6.33 mg
-
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or THF to achieve a 10 mM concentration. For 6.33 mg of powder, add 1 mL of solvent.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear and colorless.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.
-
Application Example: Proteasome Activity Assay
The prepared stock solution can be used to measure the caspase-like activity of the 20S proteasome. A typical working concentration for this substrate in an enzymatic assay is in the range of 50-200 µM.[5] To achieve a final concentration of 100 µM in a 100 µL assay volume, 1 µL of the 10 mM stock solution would be added to 99 µL of the assay buffer containing the purified proteasome or cell lysate.
Diagrams
Caption: Workflow for stock solution preparation.
References
Application Notes and Protocols for Cbz-L-L-E-2NA Assay in Purified Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Cbz-L-L-E-2NA (N-Carbobenzoxy-L-Leucyl-L-Leucyl-L-Glutamic acid β-naphthylamide) assay is a widely utilized fluorometric method for measuring the chymotrypsin-like (CT-L) activity of the purified 20S proteasome. The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation.[1][2][3] Understanding the activity of the proteasome is crucial in various research areas, including cancer biology, neurodegenerative diseases, and immunology.
Principle of the Assay:
The assay utilizes the fluorogenic peptide substrate Cbz-L-L-E-2NA. The chymotrypsin-like activity of the β5 subunit within the 20S proteasome specifically recognizes and cleaves the peptide bond on the carboxyl side of the glutamic acid residue. This enzymatic cleavage releases the fluorescent molecule 2-naphthylamine (2-NA). The fluorescence intensity of the liberated 2-NA, measured at an excitation wavelength of approximately 333 nm and an emission wavelength of around 450 nm, is directly proportional to the proteasomal activity.
Advantages:
-
Specificity: The Cbz-L-L-E-2NA substrate is relatively specific for the chymotrypsin-like activity of the proteasome.
-
Sensitivity: The fluorometric detection of 2-naphthylamine allows for the sensitive quantification of enzyme activity.
-
Continuous Monitoring: The assay can be performed as a kinetic measurement, allowing for the continuous monitoring of enzyme activity over time.
-
High-Throughput Screening: The assay is adaptable to a microplate format, making it suitable for high-throughput screening of potential proteasome inhibitors or activators.
Limitations:
-
Substrate Specificity: While primarily targeting chymotrypsin-like activity, there may be some off-target cleavage by other proteases, especially in less purified systems.
-
Environmental Factors: The fluorescence of 2-naphthylamine can be influenced by pH, temperature, and solvent polarity. Therefore, maintaining consistent assay conditions is critical.
-
Compound Interference: When screening for inhibitors or activators, the test compounds themselves may possess fluorescent properties that can interfere with the assay. A proper control for compound fluorescence is necessary.
Experimental Protocols
Materials and Reagents
-
Purified 20S Proteasome
-
Cbz-L-L-E-2NA (N-Carbobenzoxy-L-Leucyl-L-Leucyl-L-Glutamic acid β-naphthylamide)
-
2-Naphthylamine (2-NA) standard
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, preferably with a clear bottom
-
Fluorometric microplate reader with excitation at ~333 nm and emission at ~450 nm
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 20 mM Tris-HCl and adjust the pH to 7.5. Store at 4°C.
-
Substrate Stock Solution: Dissolve Cbz-L-L-E-2NA in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Dilute the purified 20S proteasome in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 µg per well. Keep the enzyme solution on ice.
-
2-Naphthylamine Standard Stock Solution: Dissolve 2-naphthylamine in DMSO to a final concentration of 1 mM.
-
Standard Curve: Prepare a series of dilutions of the 2-naphthylamine standard stock solution in Assay Buffer to generate a standard curve ranging from 0 to 100 µM.
Assay Protocol
-
Prepare the Reaction Plate:
-
Add 80 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 10 µL of the diluted purified 20S proteasome solution to the appropriate wells.
-
For inhibitor/activator screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Include a blank well containing 90 µL of Assay Buffer and 10 µL of the vehicle.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes to allow the enzyme to equilibrate with the test compounds.
-
Initiate the Reaction: Add 10 µL of the Cbz-L-L-E-2NA substrate solution to each well to a final concentration of 100 µM. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity (Excitation: 333 nm, Emission: 450 nm) every 1-2 minutes for a duration of 30-60 minutes.
-
Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 10 µL of 10% SDS. Read the fluorescence at the specified wavelengths.
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the 2-naphthylamine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of the samples into the concentration of the product formed.
-
Calculate Enzyme Activity:
-
For kinetic data, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the V₀ from fluorescence units/min to moles of product/min using the standard curve.
-
The specific activity of the enzyme can be calculated using the following formula: Specific Activity (mol/min/mg) = (V₀ in mol/min) / (amount of enzyme in mg)
-
-
Inhibitor/Activator Analysis:
-
Calculate the percentage of inhibition or activation relative to the control wells (enzyme + substrate + vehicle).
-
For inhibitors, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Quantitative data from the Cbz-L-L-E-2NA assay and comparative assays for other proteasomal activities should be summarized in a clear, tabular format.
Table 1: Kinetic Parameters of Purified 20S Proteasome Activities
| Proteasome Activity | Substrate | Substrate Concentration (µM) | Vmax (RFU/min) | Km (µM) |
| Chymotrypsin-like | Cbz-L-L-E-2NA | 0 - 200 | Value | Value |
| Trypsin-like | Boc-LRR-AMC | 0 - 200 | Value | Value |
| Caspase-like | Z-LLE-AMC | 0 - 200 | Value | Value |
Table 2: Inhibition of 20S Proteasome Chymotrypsin-like Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor A | 0.1 | Value | \multirow{5}{}{Value} |
| 1 | Value | ||
| 10 | Value | ||
| 50 | Value | ||
| 100 | Value | ||
| Inhibitor B | 0.1 | Value | \multirow{5}{}{Value} |
| 1 | Value | ||
| 10 | Value | ||
| 50 | Value | ||
| 100 | Value |
Mandatory Visualizations
Caption: Experimental workflow for the Cbz-L-L-E-2NA assay.
Caption: Enzymatic cleavage of Cbz-L-L-E-2NA by the 20S proteasome.
References
Application Notes: In-Gel Zymography for Proteasome β1 Subunit Activity using Z-LLE-2-Naphthylamide
Introduction
In-gel zymography is a powerful technique used to detect and characterize the activity of enzymes within a biological sample following electrophoretic separation. This document provides a detailed protocol for the detection of the caspase-like (β1 subunit) activity of the 20S proteasome using the specific chromogenic substrate, Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (Z-LLE-2NA). The proteasome is a critical multi-catalytic protease complex responsible for degrading damaged and regulatory proteins, playing a central role in cellular processes like cell cycle control, signal transduction, and antigen presentation.[1] Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug development.[2]
This method is particularly useful for researchers in drug discovery and cell biology to visualize proteasome activity directly in cell lysates or tissue extracts, assess the efficacy of specific inhibitors, and study changes in enzyme activity under various physiological or pathological conditions.
Principle of the Method
The methodology relies on the separation of proteins by polyacrylamide gel electrophoresis (PAGE) under non-denaturing or partially denaturing conditions to preserve the enzyme's catalytic activity. Following electrophoresis, the gel is incubated in a reaction buffer containing the Z-LLE-2NA substrate and a diazonium salt, such as Fast Garnet GBC. The proteasome's β1 subunit cleaves the substrate, releasing free 2-naphthylamine. This product immediately couples with the diazonium salt to form an insoluble, colored azo dye that precipitates directly at the location of the active enzyme, appearing as a distinct band. The intensity of the band is proportional to the enzymatic activity, which can be quantified using densitometry.
Figure 1. Chromogenic Detection Principle
Experimental Protocol
This protocol is designed for analyzing proteasome activity in cell or tissue lysates.
I. Materials and Reagents
-
Substrate: Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (Z-LLE-2NA)
-
Coupling Salt: Fast Garnet GBC or Fast Blue B
-
Electrophoresis: Acrylamide/Bis-acrylamide solution (30%), Tris-HCl, Glycine, Sodium Dodecyl Sulfate (SDS), Ammonium Persulfate (APS), TEMED
-
Sample Preparation: Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM Sucrose, 10 mM MgCl₂, 1 mM DTT)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂
-
Staining/Fixing (Optional): Coomassie Brilliant Blue R-250, Methanol, Acetic Acid
-
General Reagents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Deionized water
II. Step-by-Step Methodology
-
Cell Lysates: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Tissue Extracts: Homogenize ~50 mg of tissue in ice-cold Lysis Buffer.[3]
-
Clarification: Centrifuge the lysate/homogenate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[4]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Sample Loading Buffer: Mix the protein sample with a non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8). Do not add reducing agents like β-mercaptoethanol or DTT and do not heat the samples , as this will irreversibly inactivate the enzyme.[5]
-
Gel Preparation: Prepare a standard 7.5% native or SDS-polyacrylamide gel. While this technique can be adapted for SDS-PAGE, native PAGE is often preferred for analyzing proteasome complexes.[1] For SDS-PAGE, the concentration of SDS in the running buffer and gel should be kept low (e.g., 0.05%) to facilitate later renaturation.
-
Loading: Load 20-50 µg of protein per well. Include a lane with a pre-stained molecular weight marker.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel. The cold temperature helps preserve enzyme activity.
-
Substrate Solution Preparation: Prepare a stock solution of Z-LLE-2NA (e.g., 20 mM in DMSO). Separately, prepare a stock solution of Fast Garnet GBC (e.g., 10 mg/mL in water). These solutions should be prepared fresh.
-
Washing/Renaturation (for SDS-PAGE): If SDS was used, gently wash the gel 2-3 times for 20 minutes each in a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove the SDS and allow the enzyme to refold.[6] If native PAGE was used, this step can be skipped or shortened to a brief rinse with Reaction Buffer.
-
Enzymatic Reaction: Prepare the final Reaction Buffer by diluting the Z-LLE-2NA stock to a final concentration of 0.2 mM and the Fast Garnet GBC stock to 0.5 mg/mL.
-
Incubation: Submerge the gel in the final Reaction Buffer and incubate at 37°C. Protect the container from light, as the diazonium salt is light-sensitive.
-
Visualization: Monitor the gel for the appearance of reddish-brown bands. The reaction is typically visible within 30-90 minutes. Stop the reaction by washing the gel extensively with deionized water once the desired band intensity is reached.
-
Imaging: Immediately photograph the gel using a gel documentation system. The azo dye bands can fade over time.
-
Quantification: The intensity of the bands can be quantified using densitometry software such as ImageJ.[7][8] This allows for a semi-quantitative comparison of proteasome activity between different samples.
Figure 2. Experimental Workflow
Data Presentation and Interpretation
Quantitative data obtained from densitometric analysis should be summarized in a clear, tabular format. This allows for easy comparison of enzyme activity across different experimental conditions. For professionals in drug development, this is an effective way to screen and compare the potency of various proteasome inhibitors.
Table 1: Example Data from an Inhibitor Screening Experiment
The table below illustrates how to present data for the relative activity of the proteasome β1 subunit in the presence of different inhibitors. Activity is normalized to an untreated control.
| Treatment Group | Inhibitor Concentration | Mean Band Intensity (Arbitrary Units) | Standard Deviation | % Activity (Normalized to Control) |
| Vehicle Control | 0 µM | 15,430 | ± 980 | 100% |
| Inhibitor A | 1 µM | 11,560 | ± 750 | 74.9% |
| Inhibitor A | 10 µM | 4,120 | ± 310 | 26.7% |
| Inhibitor B | 1 µM | 8,990 | ± 620 | 58.3% |
| Inhibitor B | 10 µM | 1,250 | ± 150 | 8.1% |
| Bortezomib (Positive Control) | 1 µM | 970 | ± 110 | 6.3% |
Biological Context and Troubleshooting
The Ubiquitin-Proteasome System
The 20S proteasome is the catalytic core of the larger 26S proteasome complex, which is responsible for the degradation of proteins tagged with ubiquitin. Understanding this pathway is essential for interpreting zymography results in a biological context.
Figure 3. The Ubiquitin-Proteasome Pathway
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No bands visible | 1. Enzyme is inactive (sample heated or reduced).2. Insufficient enzyme in the sample.3. Substrate or coupling salt degraded. | 1. Ensure samples are prepared with non-reducing buffer and never heated.2. Increase the amount of protein loaded per lane.3. Prepare substrate and salt solutions fresh before use. |
| High background color | 1. Incubation time is too long.2. Concentration of coupling salt is too high. | 1. Monitor the reaction and stop it earlier.2. Optimize (lower) the concentration of Fast Garnet GBC. |
| Smeared or distorted bands | 1. Poor sample preparation (e.g., high salt).2. Electrophoresis run too fast or at too high a temperature. | 1. Desalt samples if necessary.2. Run the gel at a lower voltage and ensure the cooling system is working. |
| Weak bands | 1. Low enzyme activity.2. Incomplete renaturation after SDS-PAGE. | 1. Load more protein.2. Increase the duration and number of washes with Triton X-100 buffer. |
References
- 1. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 2. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes: The Use of Fluorogenic Peptide Substrates in Protease Inhibitor Drug Discovery
References
- 1. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteases | Protease Inhibitor Drug Discovery | Domainex [domainex.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Inner Filter Effect Correction for Cbz-L-L-E-2NA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for the inner filter effect (IFE) when using the fluorogenic substrate Cbz-L-L-E-2NA.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and why is it a problem in my fluorescence assay using Cbz-L-L-E-2NA?
The inner filter effect (IFE) is a phenomenon that causes a reduction in observed fluorescence intensity at high sample concentrations, leading to a non-linear relationship between fluorescence and fluorophore concentration.[1][2] This can result in the inaccurate determination of kinetic parameters or compound potency. IFE is not a form of fluorescence quenching, which involves molecular interactions, but rather an artifact of light absorption by components in the sample.[3]
There are two types of inner filter effects:
-
Primary IFE: Occurs when the excitation light is absorbed by the sample components before it can excite the fluorophore of interest. In an assay using Cbz-L-L-E-2NA, high concentrations of the substrate, the cleaved 2-naphthylamine (2NA) product, or other chromophores in the assay buffer can absorb the excitation light, reducing the amount of light that reaches the fluorophore.[4][5]
-
Secondary IFE: This happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it reaches the detector.[4][5] This is particularly problematic if there is an overlap between the emission spectrum of the fluorophore and the absorption spectrum of other components in the sample.[5] The fluorescent product of Cbz-L-L-E-2NA cleavage is a derivative of 2-naphthylamine, which has a blue fluorescence.[6] If other components in your assay absorb light in this region, secondary IFE can occur.
Q2: How can I tell if the inner filter effect is impacting my experimental results with Cbz-L-L-E-2NA?
A key indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and the concentration of the fluorophore.[4] If you are performing an enzyme kinetics experiment, you might observe that the reaction rate appears to plateau at high substrate concentrations, not due to enzyme saturation, but because of IFE.
A simple test is to prepare a dilution series of the fluorescent product (cleaved 2-naphthylamine) and measure the fluorescence. If the plot of fluorescence intensity versus concentration is linear at low concentrations and then curves and flattens at higher concentrations, the inner filter effect is likely present. As a general rule, an optical density of less than 0.1 at the excitation wavelength is recommended to minimize IFE.[4]
Q3: What are the general strategies to mitigate the inner filter effect?
There are several approaches to address the inner filter effect:
-
Sample Dilution: The simplest method is to work with concentrations low enough that the absorbance of the sample at the excitation and emission wavelengths is negligible (typically an absorbance of < 0.1).[3][4] However, this is not always feasible depending on the required assay conditions.
-
Instrumental Adjustments:
-
Using a microplate reader with a front-face optics configuration can reduce the path length and minimize IFE.[4]
-
Some modern microplate readers allow for adjusting the vertical focus position (z-position), which can be used to correct for IFE.[7]
-
Using a cuvette with a shorter path length (e.g., 1-2 mm instead of 1 cm) can also reduce the absorbance and thus the IFE.[2]
-
-
Mathematical Correction: If the above methods are not practical, you can mathematically correct the observed fluorescence data using the absorbance of the sample at the excitation and emission wavelengths.[5]
Troubleshooting Guide: Identifying and Correcting for IFE
This guide provides a step-by-step workflow to diagnose and correct for the inner filter effect in your Cbz-L-L-E-2NA assay.
Experimental Protocols
Protocol 1: Mathematical Correction of Inner Filter Effect
This protocol describes how to apply a commonly used mathematical correction to your observed fluorescence data (Fobs) to obtain the corrected fluorescence (Fcorr).
Objective: To correct for the primary and secondary inner filter effects using the sample's absorbance.
Materials:
-
Your experimental samples containing Cbz-L-L-E-2NA and/or its fluorescent product.
-
A spectrophotometer or microplate reader capable of measuring both absorbance and fluorescence.
Methodology:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of your samples (Fobs) at the desired excitation and emission wavelengths for the 2-naphthylamine product. Based on related compounds, a starting point for excitation is in the 300-360 nm range, and for emission, in the 450-500 nm range.[1][5] You should optimize these wavelengths for your specific instrument and assay conditions.
-
-
Absorbance Measurement:
-
In the same plate or cuvette, measure the absorbance of each sample at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
-
Apply the Correction Formula:
-
Use the following equation to calculate the corrected fluorescence intensity (Fcorr) for each sample[5]:
Fcorr = Fobs * 10((Aex + Aem) / 2)
-
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the measured absorbance at the excitation wavelength.
-
Aem is the measured absorbance at the emission wavelength.
-
-
-
Data Analysis:
-
Use the Fcorr values for all subsequent data analysis, such as calculating reaction rates or IC50 values.
-
Data Presentation
The following tables show hypothetical data from an enzyme assay using Cbz-L-L-E-2NA, demonstrating the impact of the inner filter effect and the result of the mathematical correction.
Table 1: Raw Fluorescence Data vs. Product Concentration
| Product Concentration (µM) | Aex (at 340 nm) | Aem (at 460 nm) | Observed Fluorescence (Fobs) |
| 0 | 0.010 | 0.005 | 50 |
| 10 | 0.045 | 0.010 | 4500 |
| 20 | 0.080 | 0.015 | 8200 |
| 40 | 0.150 | 0.025 | 13500 |
| 60 | 0.220 | 0.035 | 16500 |
| 80 | 0.290 | 0.045 | 18000 |
| 100 | 0.360 | 0.055 | 18500 |
Table 2: Corrected Fluorescence Data vs. Product Concentration
| Product Concentration (µM) | Observed Fluorescence (Fobs) | Correction Factor (10((Aex + Aem) / 2)) | Corrected Fluorescence (Fcorr) |
| 0 | 50 | 1.02 | 51 |
| 10 | 4500 | 1.07 | 4815 |
| 20 | 8200 | 1.11 | 9102 |
| 40 | 13500 | 1.20 | 16200 |
| 60 | 16500 | 1.30 | 21450 |
| 80 | 18000 | 1.41 | 25380 |
| 100 | 18500 | 1.53 | 28305 |
As shown in the tables, the observed fluorescence begins to plateau at higher concentrations, while the corrected fluorescence maintains a more linear relationship.
Visualizations
The following diagram illustrates the concept of primary and secondary inner filter effects.
References
- 1. osha.gov [osha.gov]
- 2. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 3. Turn-on fluorescent detection of cyanide based on the inner filter effect of silver nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl-6-propionyl-2-naphthylamine BioReagent, fluorescence, = 98.0 HPLC 70504-01-7 [sigmaaldrich.com]
- 6. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 7. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]
Technical Support Center: Cbz-L-L-E-2NA (Z-LLE-AMC) Proteasome Activity Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Cbz-L-L-E-2NA (Z-LLE-AMC) fluorometric assay to measure the caspase-like (β1) activity of the proteasome in biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: High Background Fluorescence in "No Enzyme" or "Inhibitor" Control Wells
| Potential Cause | Recommended Solution |
| Autohydrolysis of Substrate: The Cbz-L-L-E-2NA substrate may be unstable and spontaneously hydrolyze over time, releasing the fluorescent AMC molecule. | - Prepare fresh substrate solution for each experiment. - Avoid repeated freeze-thaw cycles of the substrate stock. - Minimize the exposure of the substrate solution to light. |
| Contaminated Assay Buffer or Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or proteases. | - Use high-purity, nuclease-free water to prepare all buffers. - Filter-sterilize buffers. - Test individual assay components for background fluorescence. |
| Non-Proteasomal Protease Activity: Other proteases present in the biological sample may cleave the Cbz-L-L-E-2NA substrate.[1] | - Include a specific proteasome inhibitor (e.g., MG-132, bortezomib) in a control well to determine the proportion of fluorescence attributable to proteasome activity.[2] - Consider using a cocktail of non-proteasomal protease inhibitors (ensure they do not inhibit the proteasome). - Partially purify the proteasome from the crude lysate. |
| Fluorescent Compounds in the Biological Sample: The sample itself may contain endogenous fluorescent molecules that emit in the same range as AMC. | - Run a "sample only" control (without substrate) to measure the intrinsic fluorescence of the sample. - Subtract the "sample only" background from all other readings. - Consider a sample preparation step to remove small molecule interferents (see Experimental Protocols). |
Issue 2: Low or No Proteasome Activity Detected
| Potential Cause | Recommended Solution |
| Inactive Proteasome: The proteasomes in your sample may have lost activity due to improper sample handling or storage. | - Prepare fresh lysates for each experiment. - Avoid repeated freeze-thaw cycles of the biological sample. - Ensure proper lysis buffer composition and pH to maintain proteasome stability. |
| Fluorescence Quenching: Components in the biological sample (e.g., proteins, lipids) can absorb the excitation or emission light, reducing the detected fluorescence signal. | - Dilute the biological sample to reduce the concentration of quenching agents. - Perform a standard curve with free AMC in the presence and absence of your biological sample to assess the degree of quenching. - Consider a sample clean-up procedure to remove interfering substances (see Experimental Protocols). |
| Inhibitory Compounds in the Sample: The biological sample may contain endogenous or contaminating inhibitors of the proteasome. | - Dialyze or use a desalting column on your sample to remove small molecule inhibitors. - Be mindful of components in your lysis buffer that might inhibit proteasome activity (e.g., high concentrations of certain detergents). |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentration can lead to low activity. | - Ensure the assay buffer pH is within the optimal range for proteasome activity (typically pH 7.2-8.0). - Perform the assay at the recommended temperature (usually 37°C). - Titrate the substrate concentration to ensure it is not limiting. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference from biological samples in the Cbz-L-L-E-2NA assay?
A1: The most common sources of interference are:
-
Non-proteasomal proteases: Many biological samples contain other proteases that can cleave the Cbz-L-L-E-2NA substrate, leading to an overestimation of proteasome activity.[1]
-
Fluorescence quenching: Components such as proteins, nucleic acids, and lipids in the sample can absorb the excitation or emission light of the AMC fluorophore, resulting in an underestimation of activity.
-
Endogenous fluorescent compounds: Some biological molecules naturally fluoresce at wavelengths similar to AMC, causing high background readings.
Q2: How can I control for non-proteasomal protease activity?
A2: The best way to control for this is to run a parallel reaction containing a specific proteasome inhibitor, such as MG-132 or bortezomib. The difference in fluorescence between the untreated sample and the inhibitor-treated sample represents the true proteasome activity.
Q3: My sample is highly colored. Will this affect the assay?
A3: Yes, colored samples can interfere with the assay by absorbing light at the excitation or emission wavelengths of AMC (Ex/Em ≈ 360/460 nm). This is a form of fluorescence quenching. It is crucial to run a "sample only" control (without substrate) to measure this background absorbance/fluorescence and subtract it from your measurements. Diluting the sample may also help to mitigate this effect.
Q4: What is the best way to prepare my cell lysate to minimize interference?
A4: A common method is to lyse cells in a hypotonic buffer, followed by centrifugation to pellet cellular debris. To reduce interference from lipids, which can cause quenching, the supernatant can be carefully collected, avoiding the lipid layer that may form at the top. For samples with high concentrations of interfering substances, a sample clean-up step, such as ammonium sulfate precipitation followed by dialysis, may be necessary.
Q5: Can I use plasma or serum samples directly in this assay?
A5: It is not recommended to use plasma or serum directly due to the high concentration of proteins and other potential interferents that can cause significant fluorescence quenching and high background from other proteases. Partial purification of the proteasome from these samples is highly advisable.
Quantitative Data on Potential Interference
The following table summarizes potential interfering substances and their effects on the Cbz-L-L-E-2NA assay. Note that the extent of interference can vary significantly depending on the specific composition of the biological sample.
| Interfering Substance | Mechanism of Interference | Potential Effect on Assay |
| Serum Albumin | Fluorescence Quenching | Underestimation of activity |
| Hemoglobin | Light Absorption (Quenching) | Underestimation of activity |
| Lipids | Light Scattering/Quenching | Underestimation of activity |
| Other Proteases (e.g., Calpains, Cathepsins) | Substrate Cleavage | Overestimation of activity |
| Bilirubin | Light Absorption (Quenching) | Underestimation of activity |
| High concentrations of reducing agents (e.g., DTT > 1 mM) | May interfere with proteasome activity | Variable |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Proteasome Activity Assay
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1.5-2 volumes of ice-cold hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT).
-
Incubate the cell suspension on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a 27-gauge needle several times.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, avoiding the lipid layer at the top, and transfer it to a pre-chilled tube. This is your crude lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Cbz-L-L-E-2NA Proteasome Activity Assay
-
In a 96-well black microplate, add the following to triplicate wells:
-
Sample wells: 20-50 µg of cell lysate and assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP) to a final volume of 90 µL.
-
Inhibitor control wells: 20-50 µg of cell lysate, a specific proteasome inhibitor (e.g., 10 µM MG-132), and assay buffer to a final volume of 90 µL.
-
Buffer blank wells: 90 µL of assay buffer.
-
Sample blank wells: 20-50 µg of cell lysate and assay buffer to a final volume of 100 µL (no substrate).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM Cbz-L-L-E-2NA substrate (final concentration 100 µM) to the sample and inhibitor control wells. Add 10 µL of assay buffer to the buffer blank wells.
-
Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to take readings every 5-10 minutes for 1-2 hours at 37°C.
-
Calculate the rate of reaction (change in fluorescence units per minute) for each well.
-
Subtract the rate of the inhibitor control from the rate of the sample to determine the specific proteasome activity.
Visualizations
Caption: Experimental workflow for the Cbz-L-L-E-2NA proteasome activity assay.
Caption: Potential interference pathways in the Cbz-L-L-E-2NA assay.
References
Improving signal-to-noise ratio in Cbz-L-L-E-2NA fluorescence readings
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic calpain substrate Cbz-L-L-E-2NA (N-carbobenzoxy-L-leucyl-L-leucyl-L-glutamic acid 2-naphthylamide) to improve signal-to-noise ratio in fluorescence readings.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Cbz-L-L-E-2NA calpain activity assay?
A1: The Cbz-L-L-E-2NA assay is a fluorometric method to measure the activity of calpains, a family of calcium-dependent cysteine proteases. The substrate, Cbz-L-L-E-2NA, is non-fluorescent. In the presence of active calpain, the enzyme cleaves the substrate, releasing the fluorescent molecule 2-naphthylamine (2-NA). The increase in fluorescence intensity is directly proportional to the calpain activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved 2-naphthylamine product?
A2: While specific data for the cleavage product of Cbz-L-L-E-2NA can be limited, similar fluorogenic calpain assays using substrates that release amino-fluorocoumarin (AFC) or 7-amino-4-methylcoumarin (AMC) can provide a starting point. For AFC, the excitation is typically around 400 nm and emission is around 505 nm.[1][2] For AMC, excitation is in the range of 360-380 nm and emission is between 440-460 nm.[3] It is highly recommended to determine the optimal excitation and emission spectra for the cleaved 2-naphthylamine product empirically using a spectrophotometer.
Q3: How can I prepare and store the Cbz-L-L-E-2NA substrate?
A3: Cbz-L-L-E-2NA is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to protect the stock solution from light and store it at -20°C or lower to maintain its stability. When preparing working solutions, dilute the stock solution in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q4: What are the key components of a typical calpain activity assay buffer?
A4: A standard calpain assay buffer should maintain a physiological pH (around 7.4) and contain components that support enzyme activity. Key components often include a buffering agent (e.g., Tris-HCl, HEPES), a reducing agent (e.g., DTT, TCEP) to maintain the active state of the cysteine protease, and calcium chloride (CaCl2) as calpains are calcium-activated enzymes.[3]
Troubleshooting Guide
High Background Fluorescence
Issue: The fluorescence signal in my negative control or blank wells is excessively high, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Autofluorescence from sample/media | - Run a blank sample containing cells/lysate and buffer but no Cbz-L-L-E-2NA to quantify intrinsic fluorescence. - If using cell-based assays, consider using phenol red-free media and performing measurements in a buffer like PBS with calcium and magnesium.[4] |
| Substrate degradation | - Prepare fresh working solutions of Cbz-L-L-E-2NA for each experiment. - Protect the substrate from light during storage and incubation. |
| Contaminated reagents or microplates | - Use fresh, high-quality reagents and sterile, black-walled microplates designed for fluorescence assays to minimize background. |
| Non-specific substrate cleavage | - Include a negative control with a calpain inhibitor (e.g., Calpeptin, Z-LLY-FMK) to ensure the signal is from calpain activity.[1][2] - Ensure the sample preparation method minimizes the activity of other proteases. |
Low or No Signal
Issue: I am not observing a significant increase in fluorescence in my experimental samples compared to the negative control.
| Possible Cause | Troubleshooting Step |
| Inactive calpain | - Ensure the assay buffer contains an adequate concentration of a reducing agent (e.g., DTT, TCEP). - Confirm the presence of sufficient calcium in the activation buffer.[3] - Use a positive control with purified, active calpain to validate the assay components.[1][2] |
| Sub-optimal substrate concentration | - Perform a substrate titration to determine the optimal concentration of Cbz-L-L-E-2NA for your specific experimental conditions. |
| Incorrect instrument settings | - Optimize the gain setting on your microplate reader. Start with an automatic gain adjustment on your brightest expected sample.[4] - Verify that the excitation and emission wavelengths are correctly set for the cleaved 2-naphthylamine product. |
| Insufficient incubation time | - Perform a time-course experiment to determine the optimal incubation time for your assay. |
Experimental Protocols
General Protocol for Calpain Activity Assay in Cell Lysates
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable extraction buffer on ice for 20-30 minutes.[1][3] The buffer should be designed to extract cytosolic proteins without activating calpain prematurely.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add your cell lysate to the appropriate wells.
-
Prepare a positive control using purified active calpain and a negative control with a calpain inhibitor.
-
Add the assay buffer containing the reducing agent and calcium to each well.
-
-
Initiate Reaction and Measurement:
-
Add the Cbz-L-L-E-2NA substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for a predetermined time (e.g., 60 minutes).[1]
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Recommended Reagent Concentrations (Starting Point)
| Reagent | Working Concentration | Notes |
| Cell Lysate | 50-200 µg protein/well | Dilute with extraction buffer.[1] |
| Cbz-L-L-E-2NA | 20-100 µM | Titrate for optimal concentration. |
| DTT/TCEP | 1-10 mM | Include in the assay buffer. |
| CaCl2 | 1-10 mM | Titrate for optimal calpain activation. |
| Calpain Inhibitor | Varies by inhibitor | Use at the manufacturer's recommended concentration. |
Instrument Settings for Fluorescence Reading
| Parameter | Setting | Recommendation |
| Excitation Wavelength | ~400 nm | Empirically determine the optimal wavelength. |
| Emission Wavelength | ~505 nm | Empirically determine the optimal wavelength. |
| Gain | Auto-adjust or manual | Adjust to 90% of the maximum signal of your brightest sample.[4] |
| Number of Flashes | 10-20 | A higher number of flashes can reduce variability.[4] |
| Plate Type | Black, clear bottom | Minimizes background fluorescence and light scattering. |
Visualizations
Caption: Principle of the fluorogenic calpain activity assay.
Caption: General workflow for a Cbz-L-L-E-2NA calpain assay.
Caption: A logical approach to troubleshooting poor signal-to-noise.
References
Calibration curve issues with 2-naphthylamide standards
Technical Support Center: 2-Naphthylamide Standards
Welcome to the technical support center for 2-naphthylamide and related naphthylamine standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the generation of calibration curves for fluorescence-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my calibration curve not linear or showing a poor coefficient of determination (R² < 0.99)?
Answer: Poor linearity is one of the most common issues and can stem from several sources. Consult the table below to diagnose the potential cause.
-
Standard Degradation: 2-Naphthylamine, a related compound often used as a standard, is unstable and can darken when it oxidizes in the air.[1] It is also known to be degraded by photochemically-produced hydroxyl radicals and can photolyze in direct sunlight, with a half-life as short as 0.05 hours.[1] This degradation alters the concentration and reduces the fluorescent signal, leading to non-linearity, especially at lower concentrations.
-
Solvent and pH Effects: The fluorescence of naphthalene derivatives is highly sensitive to the solvent environment. Changes in solvent polarity can cause shifts in the emission spectrum (solvatochromism), which will affect intensity readings if the detector wavelength is fixed.[2][3]
-
Fluorescence Quenching: The presence of contaminants in your solvent, buffer, or on your labware can "quench" or reduce the fluorescence signal. This effect can be non-linear across your concentration range. Many substances, including certain metal ions and other organic molecules, can act as collisional quenchers.[4]
-
Inaccurate Pipetting: Errors during the serial dilution of your standards will directly impact the accuracy of your curve. This is often more pronounced at the lowest and highest concentration points.
-
Instrument Settings: If the signal from your highest concentration standard is saturating the detector, the top of your curve will flatten, destroying linearity.
Question 2: My replicate readings for the same standard are inconsistent. What is causing this variability?
Answer: Inconsistent readings are typically due to a lack of stability in the sample or measurement conditions.
-
Photobleaching: Continuous or repeated exposure of the sample to the excitation light source can cause the fluorophore to degrade, leading to progressively weaker signals. Minimize exposure time where possible.
-
Temperature Fluctuations: Fluorescence intensity can be temperature-dependent. A dynamic quenching process, for example, can be influenced by changes in temperature, affecting the signal.[5][6] Ensure your samples and instrument have thermally equilibrated.
-
Incomplete Mixing: If the standard is not homogenously mixed with the assay buffer or solvent in the cuvette, you will get variable readings. Ensure thorough mixing by gently inverting the cuvette with a piece of parafilm over the top.[7]
-
Precipitation: 2-Naphthylamine is only slightly soluble in water.[1] If you are using aqueous buffers and your stock solution is in an organic solvent (like DMSO), adding a high concentration of the stock may cause the standard to precipitate, leading to erratic readings.
Question 3: The overall fluorescence intensity of my standards is very low. How can I improve the signal?
Answer: Low signal can be due to chemical factors or incorrect instrument parameters.
-
Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for 2-naphthylamide in your specific solvent system. These can shift based on solvent polarity.[2]
-
Standard Degradation: As mentioned, 2-naphthylamide is sensitive to air and light.[1] If the stock solution is old or has been improperly stored, it may have degraded, resulting in a weak signal. Always use freshly prepared standards.
-
Presence of Quenchers: Even trace contaminants can significantly reduce fluorescence.[4][8] Use high-purity solvents and meticulously clean all glassware and cuvettes.
-
Instrument Slit Width: Widening the excitation and emission slit widths on the spectrofluorometer will allow more light to reach the detector, increasing the signal. However, this may also increase background noise and reduce spectral resolution.
Question 4: I see a high signal in my blank (solvent/buffer only) sample. What should I do?
Answer: A high background signal will compromise the sensitivity of your assay and can lead to inaccurate results.
-
Contaminated Solvents or Buffers: The most common cause is fluorescent contaminants in the solvent or buffer components. Test each component individually to identify the source.
-
Dirty Cuvettes: Reused cuvettes may have residual fluorescent material. Ensure a rigorous cleaning protocol is in place, or use fresh disposable cuvettes for each experiment.
-
Incorrect Blank: Ensure you are using the exact same solvent and buffer composition for your blank as you used to dilute your standards.
Data Presentation
Table 1: Troubleshooting Guide for a Non-Linear Calibration Curve
| Potential Cause | Key Indicator(s) | Recommended Solution |
| Standard Degradation | Signal decreases over time; R² value worsens with older standards. | Prepare fresh stock solutions daily from solid material. Store stock solutions in amber vials at 4°C, protected from light.[1] |
| Solvent/pH Mismatch | Inconsistent signal, spectral peak shifts between samples. | Use the same batch of high-purity solvent/buffer for all standards and the blank. Ensure the final pH is consistent across all samples. |
| Fluorescence Quenching | Lower-than-expected signal, especially at low concentrations. | Use ultra-pure water and analytical grade solvents. Acid-wash glassware to remove potential metal ion contaminants.[5][6] |
| Pipetting/Dilution Error | One or two data points are clear outliers from the curve. | Use calibrated pipettes and perform dilutions carefully. Prepare each standard in triplicate to identify and exclude outliers.[7] |
| Detector Saturation | The curve is linear at low concentrations but flattens at the top. | Reduce the concentration of the highest standard or decrease the detector gain/voltage on the instrument. |
Table 2: Comparison of Ideal vs. Problematic Calibration Data
| Concentration (µM) | Ideal RFU (R² = 0.999) | Problematic RFU (R² = 0.91) | Potential Issue |
| 0 (Blank) | 52 | 155 | High Background |
| 0.1 | 255 | 310 | - |
| 0.5 | 1048 | 1150 | - |
| 1.0 | 2060 | 2095 | - |
| 5.0 | 10150 | 8540 | Quenching/Degradation |
| 10.0 | 20245 | 12100 | Saturation/Degradation |
Experimental Protocols
Protocol: Preparation of a 2-Naphthylamide Calibration Curve
1. Safety Precautions:
-
2-Naphthylamine and its derivatives are classified as potential carcinogens.[1] Always handle the solid compound and concentrated solutions in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
2. Materials and Equipment:
-
2-Naphthylamide (or 2-Naphthylamine) solid standard
-
High-purity solvent (e.g., DMSO or Ethanol) for stock solution
-
High-purity assay buffer or solvent for dilutions
-
Calibrated micropipettes and tips
-
Amber glass vial for stock solution
-
Disposable fluorescence cuvettes or microplate
-
Spectrofluorometer
3. Preparation of Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of 2-naphthylamide solid in a fume hood.
-
Dissolve the solid in the appropriate volume of organic solvent (e.g., DMSO) to create a 10 mM stock solution.
-
Vortex thoroughly until fully dissolved.
-
Store this stock solution in a tightly sealed amber glass vial at 4°C, protected from light. Prepare fresh weekly.
4. Preparation of Working Standards (Serial Dilution):
-
Allow the stock solution to warm to room temperature.
-
Perform a serial dilution of the stock solution into your assay buffer to create a range of working standards (e.g., 100 µM, 50 µM, 10 µM, 5 µM, 1 µM, 0.1 µM).
-
Ensure you also prepare a "blank" sample containing only the assay buffer.
-
Prepare a sufficient volume of each standard to perform measurements in triplicate.
5. Instrument Setup and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes.
-
Set the excitation and emission wavelengths (e.g., Ex: 335 nm, Em: 415 nm - Note: these may vary depending on the solvent).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Place the "blank" cuvette in the sample holder and zero the instrument.
-
Measure the fluorescence intensity of each standard, starting from the lowest concentration and proceeding to the highest.
-
Rinse the cuvette with the next standard before taking the measurement if using a single cuvette. It is best practice to use a fresh cuvette for each standard.
6. Data Analysis:
-
Subtract the average fluorescence intensity of the blank from the reading of each standard.
-
Plot the background-subtracted fluorescence intensity (y-axis) against the known concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
The calibration curve is acceptable if the coefficient of determination (R²) is ≥ 0.99.
Visualizations
Caption: Standard workflow for preparing 2-naphthylamide standards.
Caption: Troubleshooting flowchart for poor calibration curve linearity.
Caption: The basic principle of fluorescence excitation and emission.
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibodies.cancer.gov [antibodies.cancer.gov]
- 8. Fluorescence Quenching Study of Nano Graphene Oxide Interaction with Naphthalimide Dye: Thermodynamic and Binding Characteristics [pccc.icrc.ac.ir]
Validation & Comparative
A Head-to-Head Comparison: Cbz-L-L-E-2NA versus AMC-Based Fluorogenic Substrates for Protease Activity Assays
For researchers in drug discovery and proteomics, the selection of an appropriate fluorogenic substrate is paramount for the accurate assessment of protease activity. This guide provides a comprehensive comparison of the performance of Carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA) with commonly used 7-amino-4-methylcoumarin (AMC)-based substrates, supported by experimental data and detailed protocols.
This comparison will delve into the key performance characteristics of these two classes of substrates, including their underlying chemical mechanisms, kinetic parameters, and the practical aspects of their use in enzyme assays. The aim is to equip researchers with the necessary information to make an informed decision on the most suitable substrate for their specific experimental needs.
Mechanism of Action: A Tale of Two Fluorophores
The fundamental principle behind both Cbz-L-L-E-2NA and AMC-based substrates is the enzymatic cleavage of a peptide sequence, which liberates a fluorescent leaving group. The increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, therefore, the activity of the target protease.
The key difference lies in the fluorophore that is released upon cleavage. Cbz-L-L-E-2NA releases 2-naphthylamine (2NA), while AMC-based substrates release 7-amino-4-methylcoumarin. The distinct photophysical properties of these two fluorophores significantly impact the sensitivity and signal-to-background ratio of the assay.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the key performance indicators for Cbz-L-L-E-2NA and representative AMC-based substrates targeting the same or similar proteases. It is important to note that direct, side-by-side kinetic data for Cbz-L-L-E-2NA and its direct AMC counterpart (Z-LLE-AMC) is limited in publicly available literature. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions under which it was generated.
Photophysical Properties of the Fluorophores
The intrinsic brightness of the liberated fluorophore is a critical determinant of assay sensitivity. Here, we compare the key photophysical properties of 2-naphthylamine and 7-amino-4-methylcoumarin.
| Property | 2-Naphthylamine (2NA) | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Max (nm) | ~335 | ~340-360 |
| Emission Max (nm) | ~420 | ~440-460 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 53,700 (at 239 nm in acetonitrile) | ~19,000 (at 350 nm in ethanol) |
| Quantum Yield (Φ) | 0.91 (in acetonitrile) | ~0.5-0.9 (depending on conditions) |
Note: Photophysical properties are highly dependent on the solvent and pH. The values presented are for comparison and may differ in aqueous assay buffers.
Based on the available data, 2-naphthylamine exhibits a significantly higher molar extinction coefficient and a high quantum yield, suggesting the potential for a brighter fluorescent signal upon its release compared to AMC under certain conditions.
Kinetic Parameters for Protease Substrates
The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial for understanding the substrate affinity and turnover rate of an enzyme. While specific kinetic data for Cbz-L-L-E-2NA is scarce, we can compare it with commonly used AMC-based substrates for relevant proteases like the proteasome and calpains.
Proteasome (Peptidylglutamyl-peptide hydrolyzing - PGPH or Caspase-like activity)
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cbz-L-L-E-2NA | Proteasome (PGPH) | Data not available | Data not available | Data not available |
| Z-LLE-AMC | Proteasome (PGPH) | Data not available | Data not available | Data not available |
| Ac-DEVD-AMC | Caspase-3 | 10[1] | Data not available | Data not available |
Calpain
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cbz-L-L-E-2NA | Calpain | Data not available | Data not available | Data not available |
| Suc-LLVY-AMC | Calpain | Data not available | Data not available | Data not available |
The lack of readily available kinetic data for Cbz-L-L-E-2NA highlights a significant gap in the literature and makes a direct quantitative comparison of its performance with AMC-based substrates challenging. Researchers are encouraged to determine these parameters under their specific assay conditions.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for conducting protease assays using both Cbz-L-L-E-2NA and AMC-based substrates.
Protocol 1: Calpain Activity Assay using Cbz-L-L-E-2NA
This protocol is a general guideline and should be optimized for the specific calpain source and experimental setup.
Materials:
-
Cbz-L-L-E-2NA substrate
-
Calpain enzyme (purified or cell lysate)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~335 nm, Emission: ~420 nm)
Procedure:
-
Prepare a stock solution of Cbz-L-L-E-2NA in DMSO.
-
Dilute the substrate to the desired final concentration in Assay Buffer.
-
Add the diluted substrate solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the calpain enzyme preparation to the wells.
-
Immediately start monitoring the increase in fluorescence over time at 37°C using a fluorometric plate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
A standard curve using free 2-naphthylamine can be prepared to convert the fluorescence units to the amount of product formed.
References
2-Naphthylamide vs. p-Nitroanilide Substrates: A Comparative Guide for Enzyme Kinetics and High-Throughput Screening
In the realm of enzyme activity assays, the choice of substrate is paramount to achieving desired sensitivity, accuracy, and throughput. For researchers, scientists, and drug development professionals engaged in elucidating enzyme mechanisms and screening for inhibitors, the distinction between chromogenic and fluorogenic substrates is critical. This guide provides an objective comparison of two commonly employed substrate classes: 2-naphthylamide and p-nitroanilide (pNA), highlighting the inherent advantages of the former, supported by experimental principles and methodologies.
Executive Summary
The primary advantage of 2-naphthylamide substrates over p-nitroanilide (pNA) substrates lies in the fundamental difference in their detection methods. 2-Naphthylamide substrates are fluorogenic, yielding a highly fluorescent product upon enzymatic cleavage, which allows for significantly higher sensitivity and a broader dynamic range compared to the chromogenic pNA substrates. The enzymatic product of pNA substrates, p-nitroaniline, is detected by changes in light absorbance, a method that is inherently less sensitive than fluorescence detection. This key difference makes 2-naphthylamide substrates the superior choice for assays requiring high sensitivity, such as those involving low enzyme concentrations or for high-throughput screening (HTS) of potential inhibitors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of 2-naphthylamide and p-nitroanilide substrates.
| Feature | 2-Naphthylamide Substrates | p-Nitroanilide (pNA) Substrates |
| Detection Method | Fluorogenic | Chromogenic (Colorimetric) |
| Product Detected | 2-Naphthylamine (or derivative) | p-Nitroaniline |
| Signal Type | Fluorescence Emission | Light Absorbance |
| Relative Sensitivity | High to Very High | Low to Moderate |
| Dynamic Range | Wide | Narrow |
| Instrumentation | Fluorometer (Plate Reader or Spectrofluorometer) | Spectrophotometer (Plate Reader) |
| Typical Wavelengths | Excitation: ~345 nm, Emission: ~412 nm | Absorbance: ~405 nm |
| Primary Advantage | High sensitivity, suitable for low enzyme concentrations and HTS | Simplicity of detection, cost-effective |
| Primary Limitation | Potential for fluorescence interference from compounds | Lower sensitivity, potential for colorimetric interference |
Performance Characteristics
| Parameter | 2-Naphthylamide Substrates (Fluorogenic) | p-Nitroanilide (pNA) Substrates (Chromogenic) |
| Limit of Detection (LOD) | Typically in the nanomolar (nM) to picomolar (pM) range | Typically in the micromolar (µM) range |
| Signal-to-Noise Ratio | High | Moderate |
| Assay Miniaturization | Highly suitable for low-volume, high-density formats (e.g., 384-well, 1536-well plates) | Less suitable for extensive miniaturization due to sensitivity limitations |
| Compatibility with HTS | Excellent | Limited |
Experimental Protocols
Detailed methodologies for enzyme assays using both substrate types are presented below, illustrating the practical differences in their application.
Protease Assay using a 2-Naphthylamide Substrate
This protocol is adapted for a generic protease that cleaves a peptide-2-naphthylamide substrate.
Materials:
-
Protease of interest
-
Peptide-2-naphthylamide substrate (e.g., Suc-Ala-Ala-Pro-Phe-β-naphthylamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Fluorometer (plate reader or spectrofluorometer)
-
96-well black microplates
Procedure:
-
Prepare a stock solution of the peptide-2-naphthylamide substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired final concentration in the Assay Buffer.
-
Prepare serial dilutions of the protease in the Assay Buffer.
-
Pipette 50 µL of the protease dilutions into the wells of the 96-well black microplate.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 345 nm and an emission wavelength of 412 nm[1].
-
The rate of reaction is proportional to the increase in fluorescence over time.
Protease Assay using a p-Nitroanilide (pNA) Substrate
This protocol is adapted for a generic protease that cleaves a peptide-pNA substrate.
Materials:
-
Protease of interest
-
Peptide-pNA substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Spectrophotometer (plate reader)
-
96-well clear microplates
Procedure:
-
Prepare a stock solution of the peptide-pNA substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired final concentration in the Assay Buffer.
-
Prepare serial dilutions of the protease in the Assay Buffer.
-
Pipette 50 µL of the protease dilutions into the wells of the 96-well clear microplate.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) to monitor the release of p-nitroaniline.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the enzymatic reaction pathways and a comparative experimental workflow.
References
A Head-to-Head Comparison: Z-LLE-AMC versus FRET-Based Substrates for Measuring Proteasome Activity
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal substrate for monitoring the caspase-like activity of the proteasome.
In the realm of protease research and drug discovery, the accurate measurement of enzyme activity is paramount. For investigators focused on the ubiquitin-proteasome system, a critical regulator of cellular protein homeostasis, the choice of substrate for monitoring its proteolytic activity can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used fluorescent substrate types for assessing the caspase-like (β1 subunit) activity of the 20S proteasome: the single-fluorophore substrate Z-LLE-AMC and Förster Resonance Energy Transfer (FRET)-based substrates.
At a Glance: Key Differences and Performance Metrics
| Feature | Z-LLE-AMC (Fluorogenic Substrate) | FRET-Based Substrate |
| Principle of Detection | Cleavage releases a fluorophore (AMC), leading to an increase in fluorescence intensity. | Cleavage separates a donor-quencher pair, disrupting FRET and leading to an increase in donor fluorescence. |
| Molecular Complexity | Simpler, consisting of a peptide sequence linked to a single fluorophore. | More complex, with a peptide sequence flanked by a donor and an acceptor/quencher molecule. |
| Reported Sensitivity | Generally considered sensitive for in vitro assays. | Often reported to have higher sensitivity, particularly for detecting subtle changes in activity or for high-throughput screening. One study reported a FRET reporter to be more sensitive to 20S proteasome stimulation than the commonly used Suc-LLVY-AMC substrate.[1] |
| Kinetic Analysis | Widely used for determining kinetic parameters such as Km and kcat. | Also suitable for detailed kinetic analysis and can provide real-time kinetic data in a single step.[2] |
| Potential for Interference | Susceptible to interference from compounds that are inherently fluorescent at similar wavelengths. | Can be less prone to interference from fluorescent compounds due to the ratiometric nature of some FRET assays. |
| Cost-Effectiveness | Generally more cost-effective due to a simpler chemical structure. | Can be more expensive to synthesize due to the inclusion of two fluorophores/quenchers. |
Delving Deeper: Mechanism of Action
To understand the practical implications of choosing one substrate over the other, it is essential to grasp their distinct mechanisms of action.
Z-LLE-AMC: A Classic Fluorogenic Approach
The substrate Z-LLE-AMC (N-carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-7-amino-4-methylcoumarin) is a well-established tool for measuring the caspase-like activity of the proteasome.[3][4] Its operation is straightforward: the peptide sequence 'LLE' is recognized and cleaved by the β1 subunit of the proteasome. This cleavage event liberates the fluorophore 7-amino-4-methylcoumarin (AMC), which, in its free form, exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 460 nm.[4][5] The rate of increase in fluorescence intensity is directly proportional to the proteolytic activity of the proteasome.
FRET-Based Substrates: A Ratiometric and Sensitive Alternative
FRET-based substrates employ the principle of Förster Resonance Energy Transfer, a distance-dependent interaction between two fluorophores: a donor and an acceptor (or quencher). In an intact FRET substrate designed for protease activity, the donor and acceptor are positioned at opposite ends of a peptide cleavage sequence. When the donor is excited, it transfers its energy non-radiatively to the nearby acceptor, resulting in quenched donor fluorescence and, in some cases, enhanced acceptor fluorescence. Proteolytic cleavage of the peptide linker separates the donor and acceptor, disrupting FRET. This leads to a measurable increase in the donor's fluorescence emission.[1]
Experimental Protocols: A Step-by-Step Guide
Below are generalized protocols for measuring proteasome activity using both Z-LLE-AMC and FRET-based substrates. It is crucial to optimize these protocols for specific experimental conditions.
Experimental Workflow: Z-LLE-AMC Proteasome Activity Assay
Materials:
-
Purified 20S proteasome or cell lysate
-
Z-LLE-AMC substrate
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-LLE-AMC in DMSO (e.g., 10 mM).
-
Dilute the purified proteasome or cell lysate to the desired concentration in pre-warmed assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the proteasome sample.
-
Include control wells: a substrate-only blank (assay buffer without enzyme) and an inhibited control (proteasome pre-incubated with a specific inhibitor like MG-132).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding Z-LLE-AMC to each well to a final concentration of 50-200 µM.[4]
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[4][6]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic studies, perform the assay with varying substrate concentrations to determine Km and Vmax.
-
Experimental Workflow: FRET-Based Proteasome Activity Assay
Materials:
-
Purified 20S proteasome or cell lysate
-
Custom or commercially available FRET substrate for the proteasome
-
Proteasome assay buffer
-
96-well black microplate
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the proteasome sample in assay buffer.
-
-
Assay Setup:
-
Aliquot the proteasome sample into the wells of a 96-well black microplate.
-
Prepare blank and inhibited controls as described for the Z-LLE-AMC assay.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the FRET substrate to each well.
-
Immediately begin kinetic measurements in a fluorescence plate reader at 37°C, monitoring the donor's emission at its specific wavelength while exciting at the donor's excitation wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the rate of increase in donor fluorescence.
-
For quantitative kinetic analysis, a standard curve of the free donor fluorophore can be used to convert fluorescence units to molar concentrations.
-
Concluding Remarks: Making the Right Choice
The selection between Z-LLE-AMC and a FRET-based substrate will depend on the specific requirements of the experiment.
Choose Z-LLE-AMC for:
-
Routine and cost-effective in vitro screening of proteasome activity.
-
Standard kinetic characterization of proteasome inhibitors.
-
Experiments where high sensitivity is not the primary concern.
Choose a FRET-based substrate for:
-
High-throughput screening (HTS) where enhanced sensitivity and a lower false-positive rate are desired.[7]
-
Studying subtle changes in proteasome activity or the effects of weak inhibitors or activators.
-
Applications in complex biological samples where background fluorescence might be an issue.
-
Real-time, single-step determination of kinetic parameters.[2]
Ultimately, both Z-LLE-AMC and FRET-based substrates are powerful tools for interrogating proteasome function. By understanding their respective principles, advantages, and limitations, researchers can make an informed decision to best suit their experimental goals and contribute to the advancement of our understanding of the proteasome in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) | Proteasome | 348086-66-8 | Invivochem [invivochem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. Z-Leu-Leu-Glu-AMC | Proteasome substrate | Hello Bio [hellobio.com]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
A Researcher's Guide: Correlating Proteasome Activity with Protein Expression
In the dynamic landscape of cellular biology and drug discovery, understanding the intricate interplay between enzyme activity and protein expression is paramount. This guide provides a comprehensive comparison of two widely used techniques: the Cbz-L-L-E-2NA (Z-LLE-AMC) assay for measuring proteasome activity and western blot analysis for quantifying protein expression. By examining the correlation between the functional output of an enzyme and its abundance, researchers can gain deeper insights into cellular signaling, disease pathogenesis, and the mechanism of action of therapeutic agents.
This guide is designed for researchers, scientists, and drug development professionals, offering a clear and objective comparison of these two essential methodologies. We will delve into the experimental protocols, present comparative data, and illustrate the underlying biological pathways to facilitate a comprehensive understanding.
At a Glance: Cbz-L-L-E-2NA Assay vs. Western Blot
| Feature | Cbz-L-L-E-2NA (Z-LLE-AMC) Assay | Western Blot Analysis |
| Principle | Measures the enzymatic activity of the proteasome's caspase-like (β1) subunit through the cleavage of a fluorogenic substrate. | Detects and quantifies specific proteins based on their molecular weight and antibody binding. |
| Information Gained | Functional activity of the proteasome. | Abundance and post-translational modifications of specific proteins (e.g., proteasome subunits). |
| Format | Plate-based fluorometric assay. | Gel electrophoresis followed by membrane transfer and immunodetection. |
| Throughput | High-throughput compatible. | Lower throughput, can be labor-intensive. |
| Sensitivity | High, dependent on enzyme kinetics and substrate concentration. | High, dependent on antibody affinity and protein expression levels. |
| Quantitative | Quantitative, measures reaction rates. | Semi-quantitative to quantitative, requires normalization. |
Case Study: Monitoring Proteasome Inhibition
To illustrate the correlation between the Cbz-L-L-E-2NA assay and western blot analysis, let's consider a hypothetical study investigating the effect of a novel proteasome inhibitor on cancer cells.
Experimental Objective: To determine if the inhibitor effectively reduces proteasome activity and to assess its impact on the expression of the β1 proteasome subunit.
Experimental Design: Cancer cells were treated with increasing concentrations of a proteasome inhibitor for 24 hours. Cell lysates were then prepared and subjected to both a Cbz-L-L-E-2NA assay and western blot analysis for the β1 subunit (PSMB6).
Results:
| Inhibitor Conc. (µM) | Proteasome Activity (RFU/min) | Relative β1 Subunit Expression (Normalized to Control) |
| 0 (Control) | 1500 | 1.0 |
| 0.1 | 1250 | 1.1 |
| 1 | 750 | 1.5 |
| 10 | 200 | 2.2 |
Interpretation: The Cbz-L-L-E-2NA assay demonstrates a dose-dependent decrease in proteasome activity with increasing inhibitor concentration, indicating successful target engagement. Interestingly, the western blot analysis reveals a compensatory upregulation of the β1 subunit expression at higher inhibitor concentrations. This phenomenon, known as the "proteasome bounce-back effect," is a crucial finding that would have been missed by relying on the activity assay alone. This highlights the importance of using both techniques for a complete understanding of the cellular response to proteasome inhibition.
Experimental Protocols
Cbz-L-L-E-2NA (Z-LLE-AMC) Proteasome Activity Assay
This protocol outlines the measurement of the caspase-like activity of the 26S proteasome in cell lysates.[1]
Materials:
-
Cells of interest
-
Proteasome lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 2 mM ATP)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Black 96-well microplate
-
Fluorogenic substrate: Z-LLE-AMC (Cbz-L-L-E-7-amido-4-methylcoumarin)
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in proteasome lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate.
-
-
Assay Setup:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL in proteasome assay buffer.
-
In a black 96-well plate, add 20 µg of protein lysate to each well.
-
Add the Z-LLE-AMC substrate to a final concentration of 100 µM.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic read.
-
Normalize the activity to the amount of protein in each well.
-
Western Blot Analysis for Proteasome Subunits
This protocol describes the detection and quantification of a specific proteasome subunit (e.g., β1/PSMB6).
Materials:
-
Cell lysate (prepared as above)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the proteasome subunit of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Concepts
To better understand the relationship between these assays and the biological processes they measure, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: Correlation between proteasome function and subunit expression.
Caption: Workflow for correlating activity and expression data.
Conclusion
The Cbz-L-L-E-2NA assay and western blot analysis are powerful, complementary techniques that provide a more complete picture of cellular function than either method alone. While the Cbz-L-L-E-2NA assay offers a direct measure of enzymatic activity, western blotting provides crucial information about the abundance and state of the proteins responsible for this activity. By integrating the data from both assays, researchers can uncover complex regulatory mechanisms, validate drug targets, and gain a more nuanced understanding of the biological systems under investigation. This integrated approach is essential for robust and reproducible scientific discovery.
References
Navigating Proteasome Activity: A Guide to the Cbz-L-L-E-2NA Assay and its Alternatives
For researchers, scientists, and drug development professionals delving into the intricacies of the ubiquitin-proteasome system, the selection of a reliable assay is paramount. This guide provides a comprehensive comparison of the Cbz-L-L-E-2NA assay, a tool for measuring the caspase-like activity of the proteasome, and its common alternatives. We will explore the available data on the reproducibility and robustness of these methods, present detailed experimental protocols, and visualize the underlying biological and experimental workflows.
The Cbz-L-L-E-2NA (Carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-2-naphthylamide) assay is a tool for assessing the activity of the proteasome, a critical cellular machine responsible for protein degradation. Specifically, this substrate is designed to measure the caspase-like, or peptidyl-glutamyl peptide-hydrolyzing (PGPH), activity associated with the β1 subunit of the 20S proteasome. While the "-2NA" (2-naphthylamide) suffix points to a colorimetric or fluorometric detection method, the more commonly cited and commercially available counterpart is Z-LLE-AMC (Carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-7-amido-4-methylcoumarin), which utilizes the fluorophore AMC. This guide will focus on the fluorogenic iteration of this assay, as it represents the current standard.
Comparative Analysis of Proteasome Activity Assays
The assessment of proteasome function often involves probing its three distinct catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). A variety of fluorogenic peptide substrates are available for this purpose. The selection of a particular substrate is dictated by the specific research question.
| Assay Target | Common Substrate | Abbreviation | Typical Working Concentration | Detection (Ex/Em nm) | Key Considerations |
| Caspase-like (β1) | Carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-7-amido-4-methylcoumarin | Z-LLE-AMC | 20-100 µM | 360-380 / 460 | Specific for the constitutive proteasome; not efficiently hydrolyzed by the immunoproteasome. [1] |
| Chymotrypsin-like (β5) | Succinyl-L-leucyl-L-valyl-L-tyrosyl-7-amido-4-methylcoumarin | Suc-LLVY-AMC | 50-200 µM | 360-380 / 460 | Most potent and frequently measured proteasome activity.[2] Can be cleaved by other cellular proteases. |
| Trypsin-like (β2) | Boc-L-leucyl-L-seryl-L-threonyl-L-arginine-7-amido-4-methylcoumarin | Boc-LSTR-AMC | 100 µM | 360-380 / 460 | Generally produces a weaker signal compared to chymotrypsin-like substrates. |
Experimental Protocols
Below is a generalized protocol for measuring caspase-like proteasome activity in cell lysates using the Z-LLE-AMC substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)
-
Protein concentration assay reagent (e.g., Bradford or BCA)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Z-LLE-AMC substrate (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required for the experiment.
-
Wash cells with cold PBS and harvest.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Setup:
-
In a black 96-well plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.
-
For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 15 minutes at 37°C.
-
Add assay buffer to bring the total volume to 100 µl.
-
-
Enzymatic Reaction:
-
Prepare a working solution of Z-LLE-AMC in assay buffer to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding the Z-LLE-AMC working solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
Take kinetic readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence values of the inhibitor-treated control wells from the corresponding experimental wells to determine the proteasome-specific activity.
-
Calculate the rate of AMC release (fluorescence units per minute).
-
Normalize the activity to the amount of protein in each well.
-
Visualizing the Context: Pathways and Workflows
To better understand the biological and experimental context of the Cbz-L-L-E-2NA assay, the following diagrams illustrate the ubiquitin-proteasome pathway and a typical experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: Experimental workflow for the Z-LLE-AMC proteasome activity assay.
References
A Comparative Guide to Alternative Substrates for Measuring Calpain Activity
For Researchers, Scientists, and Drug Development Professionals
Calpains, a family of calcium-dependent cysteine proteases, play crucial roles in a multitude of physiological processes, including signal transduction, cell motility, and apoptosis. Consequently, the accurate measurement of calpain activity is paramount in various fields of research and drug development. While traditional methods have been employed for decades, a new generation of alternative substrates offers enhanced sensitivity, specificity, and suitability for high-throughput screening. This guide provides an objective comparison of these alternative substrates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Performance of Alternative Calpain Substrates
The selection of an appropriate substrate is critical for the reliable quantification of calpain activity. The following table summarizes the key performance indicators of prominent alternative substrates, offering a direct comparison to facilitate an informed decision.
| Substrate Type | Specific Substrate Example | Detection Method | Reported Km (µM) | Reported kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Limit of Detection | Key Advantages | Key Disadvantages |
| Fluorescent | Ac-LLY-AFC | Fluorescence | ~10-100 | ~0.1-1.0 | ~1,000-10,000 | Nanomolar range | Widely available, relatively inexpensive | Lower sensitivity than bioluminescent assays, potential for autofluorescence interference |
| FRET | (EDANS)-EPLFAERK-(DABCYL) | Fluorescence (FRET) | ~1-10 | ~1.0-5.0 | ~100,000-500,000 | Picomolar to nanomolar range | High sensitivity and specificity, suitable for continuous monitoring | Higher cost than simple fluorescent substrates |
| FRET (Protein-based) | CFP-PLFAAR-YFP | Fluorescence (FRET) | Not typically reported | Not typically reported | Not applicable | Cellular level | Genetically encodable for in-cell measurements | Requires cell transfection, potential for altered kinetics in cellular environment |
| Bioluminescent | Suc-LLVY-aminoluciferin | Luminescence | Not typically reported | Not typically reported | Not applicable | Picomolar range[1] | Highest sensitivity, low background signal[1] | Requires luciferase, generally higher reagent cost |
Note: Kinetic parameters (Km and kcat) can vary depending on the specific calpain isoform, assay conditions (e.g., pH, temperature, calcium concentration), and the source of the enzyme. The values presented here are approximate ranges compiled from various sources for comparative purposes.
Delving Deeper: Principles and Mechanisms
The enhanced performance of these alternative substrates stems from their innovative detection mechanisms.
Fluorescent Substrates
Conventional fluorescent substrates, such as Ac-LLY-AFC, consist of a calpain recognition sequence conjugated to a fluorophore that is quenched in its intact state. Upon cleavage by calpain, the fluorophore is released, resulting in a measurable increase in fluorescence.
FRET-Based Substrates
Fluorescence Resonance Energy Transfer (FRET) substrates employ a pair of fluorophores, a donor and an acceptor, linked by a calpain-cleavable peptide. In the intact substrate, the close proximity of the pair allows for FRET to occur, where the emission of the donor excites the acceptor, resulting in acceptor emission. Cleavage of the linker separates the fluorophores, disrupting FRET and leading to an increase in donor emission and a decrease in acceptor emission. This ratiometric measurement provides a highly sensitive and specific readout of calpain activity.
Bioluminescent Substrates
Bioluminescent assays, such as the Calpain-Glo® assay, utilize a pro-luciferin substrate containing a calpain recognition sequence (e.g., Suc-LLVY-aminoluciferin).[1] When this substrate is cleaved by calpain, it releases aminoluciferin, which is then rapidly consumed by luciferase in the presence of ATP to produce a sustained light signal ("glow"). This method offers exceptional sensitivity due to the virtual absence of background luminescence in most biological samples.[1]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the three main types of alternative calpain activity assays. Specific details may vary based on the commercial kit or specific reagents used.
FRET-Based Calpain Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for purified calpain or cell lysates.
Materials:
-
Purified calpain or cell/tissue lysate
-
FRET substrate (e.g., (EDANS)-EPLFAERK-(DABCYL))
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Calcium Chloride (CaCl₂) solution
-
Calpain inhibitor (for negative control, e.g., Calpeptin)
-
96-well black microplate
-
Fluorescence microplate reader with FRET capabilities
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and store on ice.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of CaCl₂.
-
Prepare a stock solution of the calpain inhibitor.
-
-
Sample Preparation:
-
If using purified calpain, dilute the enzyme to the desired concentration in Assay Buffer.
-
If using cell or tissue lysates, prepare the lysate according to standard protocols, ensuring the lysis buffer is compatible with the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: X µL of purified calpain or cell lysate.
-
Negative control wells: X µL of purified calpain or cell lysate + calpain inhibitor.
-
Blank wells: X µL of Assay Buffer (no enzyme).
-
-
Add Assay Buffer to bring the total volume in each well to a pre-determined volume (e.g., 50 µL).
-
-
Initiate the Reaction:
-
Add the FRET substrate solution to all wells.
-
Add the CaCl₂ solution to all wells to activate the calpain. The final concentration of CaCl₂ should be optimized for the specific calpain isoform.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the fluorescence intensity over time (kinetic mode). The rate of change in the fluorescence ratio (donor emission / acceptor emission) is proportional to the calpain activity.
-
Fluorescent Calpain Activity Assay (using Ac-LLY-AFC)
This protocol is for a 96-well plate format and is suitable for purified calpain or cell lysates.
Materials:
-
Purified calpain or cell/tissue lysate
-
Fluorescent substrate (Ac-LLY-AFC)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM DTT, 1 mM EDTA)
-
Activation Buffer (Assay Buffer containing CaCl₂)
-
Calpain inhibitor (for negative control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and Activation Buffer. Store on ice.
-
Prepare a stock solution of Ac-LLY-AFC in DMSO and dilute to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the calpain inhibitor.
-
-
Sample Preparation:
-
Prepare purified calpain or cell/tissue lysates as described in the FRET assay protocol.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: X µL of purified calpain or cell lysate.
-
Negative control wells: X µL of purified calpain or cell lysate + calpain inhibitor.
-
Blank wells: X µL of Assay Buffer (no enzyme).
-
-
Add the Ac-LLY-AFC solution to all wells.
-
-
Initiate the Reaction:
-
Add Activation Buffer to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the liberated fluorophore (e.g., Ex/Em = 400/505 nm for AFC). The fluorescence intensity is proportional to the calpain activity.
-
Bioluminescent Calpain Activity Assay (e.g., Calpain-Glo®)
This protocol is based on the principles of the Calpain-Glo® Assay and is suitable for purified calpain.
Materials:
-
Purified calpain
-
Calpain-Glo® Reagent (containing Suc-LLVY-aminoluciferin, luciferase, ATP, and buffer components)
-
Calpain-Glo® Buffer
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Reconstitute the Calpain-Glo® Reagent with Calpain-Glo® Buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Sample Preparation:
-
Dilute the purified calpain to various concentrations in a suitable buffer (e.g., Tris-HCl with DTT).
-
-
Assay Setup:
-
In a 96-well white, opaque microplate, add the following to each well:
-
Sample wells: X µL of diluted calpain.
-
Blank wells: X µL of buffer (no enzyme).
-
-
-
Initiate the Reaction:
-
Add an equal volume of the prepared Calpain-Glo® Reagent to all wells.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for the recommended time (e.g., 10-30 minutes).
-
-
Measurement:
-
Measure the luminescence using a luminometer. The light output is proportional to the calpain activity.
-
Calpain in Cellular Signaling: Visualizing the Pathways
Calpains are key players in a variety of signaling pathways. Understanding these pathways is crucial for interpreting calpain activity data and for the development of targeted therapeutics.
References
Benchmarking Cbz-L-L-E-2NA against other commercially available protease substrates
For researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system, selecting the appropriate substrate to measure protease activity is a critical decision. This guide provides a detailed comparison of the traditional colorimetric substrate, Cbz-L-L-E-2NA, against a range of commercially available alternatives, offering insights into their performance, detection methods, and optimal applications.
Performance Comparison of Proteasome Substrates
The selection of a substrate is often dictated by the specific activity of the proteasome being investigated, the desired sensitivity of the assay, and the available instrumentation. The 20S proteasome core contains three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which cleave after hydrophobic, basic, and acidic residues, respectively.[1][2] Cbz-L-L-E-2NA is a substrate primarily for the chymotrypsin-like activity.
Below is a summary of quantitative data for various substrates, including their target activity and reported Michaelis-Menten constants (Km), which indicate the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A lower Km value generally signifies a higher affinity of the enzyme for the substrate.
| Substrate | Target Activity | Detection Method | Reported Km (µM) | Key Characteristics |
| Cbz-L-L-E-2NA | Chymotrypsin-like | Colorimetric | Data not readily available | Traditional, cost-effective substrate. |
| Suc-LLVY-AMC | Chymotrypsin-like | Fluorogenic | 15.1 | High sensitivity, commonly used for CT-L activity. |
| Boc-LSTR-AMC | Trypsin-like | Fluorogenic | 6.7 | Substrate for trypsin-like activity. |
| Z-LLE-AMC | Caspase-like | Fluorogenic | 2.5 | Substrate for caspase-like activity. |
| Suc-LLVY-aminoluciferin | Chymotrypsin-like | Luminogenic | Proprietary | Extremely high sensitivity, suitable for low enzyme concentrations.[2] |
| Z-LRR-aminoluciferin | Trypsin-like | Luminogenic | Proprietary | Luminogenic alternative for measuring trypsin-like activity.[2] |
| Z-nLPnLD-aminoluciferin | Caspase-like | Luminogenic | Proprietary | Luminogenic substrate for assessing caspase-like activity.[2] |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, temperature, and enzyme source.
Experimental Protocols
A generalized protocol for measuring proteasome activity in cell lysates using a fluorogenic substrate is provided below. This can be adapted for colorimetric or luminogenic substrates by modifying the detection step.
Objective: To measure the chymotrypsin-like activity of the proteasome in cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) for control wells
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration with assay buffer (similar to lysis buffer but may contain ATP for 26S proteasome activity).
-
To a 96-well black microplate, add the diluted cell lysate to sample wells.
-
For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.
-
Prepare blank wells containing only assay buffer.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic substrate solution (e.g., 100 µM Suc-LLVY-AMC in assay buffer).
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Detection:
-
Immediately place the microplate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other readings.
-
Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.
-
Compare the rates of the samples with and without the proteasome inhibitor to determine the specific proteasome activity.
-
Visualizing the Ubiquitin-Proteasome System
The following diagrams illustrate the key pathways and workflows related to proteasome-mediated protein degradation.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder form to prevent inhalation of dust particles. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe and efficient research environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed when not in use.
Preparation and Handling
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use dedicated, clearly labeled glassware and utensils.
Spill and Emergency Procedures
-
Minor Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Scoop the absorbed material into a labeled, sealed container for disposal.
-
Major Spill: Evacuate the area and contact the designated emergency response team.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this material down the drain.
Experimental Workflow
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
